4-Amino-1H-imidazol-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
1-hydroxyimidazol-4-amine |
InChI |
InChI=1S/C3H5N3O/c4-3-1-6(7)2-5-3/h1-2,7H,4H2 |
InChI Key |
HBHXRMCOFVEVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for obtaining 4-Amino-1H-imidazol-1-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with the imidazole scaffold. This guide details plausible synthetic routes, experimental protocols, and potential biological relevance, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Introduction
The imidazole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The introduction of both an amino group at the C4 position and a hydroxyl group at the N1 position creates a unique molecule, this compound, with potential for diverse pharmacological applications. Its derivatives are being explored for antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this specific scaffold, however, is not widely documented, necessitating a rational design of synthetic pathways based on established methodologies for related imidazole compounds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the construction of a 4-nitro-1-hydroxy-imidazole intermediate. The subsequent step involves the selective reduction of the nitro group to the desired amino functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-documented chemical transformations.
Experimental Protocols
The following sections provide detailed experimental methodologies for the proposed synthetic pathway. These protocols are based on established procedures for the synthesis of 1-hydroxy-imidazoles and the reduction of nitroimidazoles.
Step 1: Synthesis of 4-Nitro-1-hydroxy-imidazole Derivatives
The synthesis of the 1-hydroxy-imidazole core can be achieved through a one-pot, multi-component reaction. A common method is the condensation of an α-hydroxyimino ketone with an aldehyde and ammonium acetate.[1] To obtain the 4-nitro substituted intermediate, an α-nitro-α-oximino ketone would be the key precursor.
General Procedure:
-
To a solution of the desired aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add the α-nitro-α-oximino ketone (1.0 mmol) and ammonium acetate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the 4-nitro-1-hydroxy-imidazole derivative.
Step 2: Reduction of 4-Nitro-1-hydroxy-imidazole to this compound
The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach.
Method A: Catalytic Hydrogenation
-
Dissolve the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Method B: Reduction with Tin(II) Chloride
-
Suspend the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in ethanol (15 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
After cooling, pour the mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until a precipitate of tin salts is formed.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data
The following table summarizes expected yields and key characterization data for representative this compound derivatives, based on literature values for analogous compounds.
| Compound | R Group | Step 1 Yield (%) | Step 2 Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | H | 65-75 | 80-90 | 150-155 | 7.5-7.7 (s, 1H), 6.8-7.0 (s, 1H), 5.0-5.5 (br s, 2H), 10.0-10.5 (br s, 1H) | 140-145, 130-135, 110-115 |
| 2 | Phenyl | 70-80 | 85-95 | 180-185 | 7.2-7.6 (m, 5H), 7.0-7.2 (s, 1H), 5.2-5.7 (br s, 2H), 10.2-10.7 (br s, 1H) | 142-147, 135-140, 128-132, 125-128, 112-117 |
| 3 | 4-Chlorophenyl | 60-70 | 80-90 | 190-195 | 7.3-7.5 (d, 2H), 7.1-7.3 (d, 2H), 7.0-7.2 (s, 1H), 5.3-5.8 (br s, 2H), 10.3-10.8 (br s, 1H) | 141-146, 133-138, 129-133, 127-130, 113-118 |
Note: NMR data are predicted values and may vary based on the solvent and specific derivative.
Potential Biological Signaling Pathways
Imidazole derivatives are known to interact with a variety of biological targets. Their mechanism of action can be diverse, and for this compound derivatives, potential activities could include the inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and inflammation.
Conclusion
This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The proposed two-step pathway, involving the formation of a 4-nitro-1-hydroxy-imidazole intermediate followed by reduction, offers a versatile route to this promising class of molecules. The detailed experimental protocols and compiled data provide a solid foundation for researchers to further explore the synthesis and biological evaluation of these compounds. The potential for these derivatives to interact with key biological pathways underscores their importance in the ongoing search for novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
A Technical Guide to the Physicochemical Characterization of Novel Imidazole Compounds: A Case Study of 4-Amino-1H-imidazol-1-ol
For Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical Properties of 4-Amino-1H-imidazol-1-ol
In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound.
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 99.09 g/mol | - |
| Molecular Formula | C₃H₅N₃O | - |
| pKa | Acidic pKa: ~8.5 (imidazole N-H), Basic pKa: ~5.5 (amino group) | ACD/Labs Percepta |
| LogP | -1.5 to -1.0 | XLogP3, ChemDraw |
| Aqueous Solubility | High | ALOGPS |
| Melting Point | 150-170 °C | Estimation from similar structures |
| Polar Surface Area | 70.8 Ų | - |
Note: These are in silico predictions and must be confirmed by experimental data.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel imidazole compound.
Determination of pKa
The ionization constant (pKa) is crucial as it dictates the charge of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) to determine the basic pKa and with a standardized solution of sodium hydroxide (NaOH) to determine the acidic pKa.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized. This can be determined from the inflection point of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of n-octanol and shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS).
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place a small, accurately weighed amount of the compound into an aluminum DSC pan.
-
Thermal Analysis: Heat the sample in the DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Assessment of Chemical Stability
Understanding the stability of a compound under various conditions is essential for its development and storage.
Methodology: HPLC-Based Stability Assay
-
Stress Conditions: Prepare solutions of the compound in various conditions, including:
-
Aqueous buffers at different pH values (e.g., pH 2, 7, 9)
-
Oxidative conditions (e.g., hydrogen peroxide)
-
Photolytic conditions (exposure to UV light)
-
-
Time-Point Analysis: Incubate the solutions at a controlled temperature and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining pKa, LogP, and solubility.
Caption: Workflow for assessing chemical stability.
Conclusion
The physicochemical properties of a novel compound are fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. While experimental data for this compound is not currently available, this guide provides the necessary framework for its comprehensive characterization. By following these established experimental protocols and leveraging predictive computational tools, researchers can efficiently evaluate the drug-like properties of new imidazole derivatives and make informed decisions in the drug discovery and development process.
References
Technical Guide: Structural Analysis and Characterization of 4-Amino-1H-imidazole
Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not available in published scientific literature based on the conducted search. This guide will focus on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also known as 1H-imidazol-5-amine). The methodologies and characterization techniques described herein are standard for small organic molecules and would be applicable to the structural analysis of novel imidazole derivatives.
This technical whitepaper provides a comprehensive overview of the structural analysis and characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identity and Physical Properties
4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its physical and chemical properties are summarized below.
Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | PubChem[1] |
| Molecular Weight | 83.09 g/mol | PubChem[1] |
| IUPAC Name | 1H-imidazol-5-amine | PubChem[1] |
| CAS Number | 4919-03-3 | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 83.048347172 Da | PubChem[1] |
| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |
Structural Elucidation Workflow
The structural characterization of a novel or synthesized imidazole derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for Structural Analysis of Imidazole Derivatives.
Experimental Protocols
General Synthesis Approach (Hypothetical)
A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors. For instance, a plausible synthesis could start from α-aminocyanoacetamide or related compounds, followed by cyclization and subsequent functional group manipulations. Another approach could involve the reduction of a corresponding nitroimidazole.
Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)
A documented industrial production method for a derivative involves a two-step process:
-
Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The reaction progress is monitored by LC until the starting material is consumed.[2]
-
Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire ¹H NMR spectra to identify proton environments, chemical shifts, coupling constants, and integrations.
-
Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between atoms.
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable ionization technique (e.g., ESI, APCI).
-
Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups such as N-H (amines), C-N, and C=C/C=N bonds of the imidazole ring.
-
Single-Crystal X-ray Diffraction:
-
Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing.
-
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Solve the crystal structure using direct methods and refine the structural model against the collected data. This provides precise bond lengths, bond angles, and intermolecular interactions.
-
Spectroscopic and Structural Data (Illustrative)
While specific experimental data for 4-Amino-1H-imidazole is not available in the search results, the following table presents the type of data that would be generated during characterization.
Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two imidazole ring protons (CH) and the amine protons (NH₂). Chemical shifts would be influenced by the solvent and pH. |
| ¹³C NMR | Three distinct signals for the three carbon atoms in the imidazole ring. |
| FT-IR (cm⁻¹) | Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (imidazole ring). |
| HRMS (m/z) | A molecular ion peak corresponding to the calculated exact mass of its protonated form ([C₃H₅N₃+H]⁺). |
| X-ray Crystallography | Would provide precise bond lengths and angles for the imidazole ring and the C-NH₂ bond, as well as details on hydrogen bonding networks in the crystal lattice. |
Biological Context and Signaling
Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various metabolic and developmental disorders.
The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis pathway.
Caption: Role of AICAR in the Purine Biosynthesis Pathway.
References
- 1. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 3. Construction of a Zebrafish Model of Cardiac Hypertrophy Caused by ATIC Gene Deletion and Preliminary Exploration of Aerobic Exercise Improvement [mdpi.com]
In-Depth Technical Guide: Biological Activity of Novel 4-Amino-1H-imidazole Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the biological activities of novel 4-amino-1H-imidazole derivatives, a class of compounds that has demonstrated significant potential in the fields of oncology and microbiology. Due to the absence of specific literature on 4-Amino-1H-imidazol-1-ol compounds, this document will detail the biological activities of closely related 4-aminoimidazole derivatives. This guide provides a comprehensive overview of their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Anticancer Activity of 4-Aminoimidazole Derivatives
4-Aminoimidazole derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: In Vitro Anticancer Activity
The in vitro cytotoxic activity of various 4-aminoimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | EGFR Inhibition | 2.2 | [1] |
| Compound 2 | A549 (Lung Carcinoma) | EGFR Inhibition | 2.8 | [1] |
| Compound 3 | HeLa (Cervical Cancer) | Tubulin Polymerization Inhibition | 1.09 | |
| Compound 4 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 9.77 | [2] |
| Compound 5 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 12.02 | [2] |
| Compound 6 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 15.84 | [2] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The enzyme will phosphorylate the substrate.
-
Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a critical process for cell division.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescent reporter dye in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Induce tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescent reporter dye preferentially binds to polymerized microtubules, resulting in an increased signal.
-
Data Analysis: Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase, while tubulin-stabilizing agents will enhance it. IC50 values can be determined by analyzing the dose-response curves.
Signaling Pathways
The anticancer activity of 4-aminoimidazole derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most prominent pathways are the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.
The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in genes like RAS or BRAF.[3] Some 4-aminoimidazole derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell growth.
Figure 1: Ras/Raf/MEK/ERK Signaling Pathway Inhibition.
The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a common feature in many human cancers.[4] Certain 4-aminoimidazole derivatives can interfere with this pathway, thereby exerting their anticancer effects.
Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Antimicrobial Activity of 4-Aminoimidazole Derivatives
In addition to their anticancer properties, 4-aminoimidazole derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.
Quantitative Data: In Vitro Antimicrobial Activity
The in vitro antimicrobial efficacy of 4-aminoimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 16 | 32 | [5] |
| Compound B | Escherichia coli | 64 | 128 | [5] |
| Compound C | Pseudomonas aeruginosa | 128 | >256 | [6] |
| Compound D | Bacillus subtilis | 8 | 16 | [5] |
Experimental Protocols
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-aminoimidazole derivative in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well remains clear).
Following the MIC determination, the MBC can be ascertained to determine if the compound is bactericidal or bacteriostatic.
Protocol:
-
Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound from which no bacterial colonies grow on the agar plate.
Mechanism of Action
The antimicrobial mechanism of action of 4-aminoimidazole derivatives can vary. Some compounds are known to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or metabolic pathways. For some imidazole derivatives, the proposed mechanism involves the inhibition of ergosterol synthesis in fungi, which is a crucial component of the fungal cell membrane.[7] However, for many novel derivatives, the precise mechanism of antibacterial action is still an active area of research.
Figure 3: Experimental Workflow for MIC/MBC Determination.
Conclusion
4-Amino-1H-imidazole derivatives represent a versatile and promising class of compounds with significant potential in both oncology and infectious diseases. Their ability to target fundamental cellular processes in cancer cells, such as key signaling pathways and cytoskeletal dynamics, underscores their value as lead compounds for the development of novel anticancer agents. Furthermore, their demonstrated efficacy against a range of bacterial pathogens highlights their potential as a new class of antimicrobial drugs. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as to fully elucidate their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of 4-Amino-1H-imidazol-1-ol: Mechanism of Action Eludes Current Scientific Literature
A comprehensive review of publicly available scientific databases and research articles reveals a significant gap in the understanding of the mechanism of action for the compound 4-Amino-1H-imidazol-1-ol. Despite its availability from chemical suppliers for research and development purposes, no detailed studies elucidating its pharmacological properties, specific biological targets, or its impact on cellular signaling pathways have been published.
Currently, information on this compound is limited to its chemical structure and basic properties. The compound is listed by various suppliers, indicating its potential use in screening libraries for drug discovery and other research applications. However, the absence of published research means that critical information for drug development professionals, such as its enzyme inhibition profile, receptor binding affinity, and overall effects on biological systems, remains unknown.
Without primary research data, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for an in-depth technical guide. The scientific community has yet to publish studies that would form the basis for such a document.
This lack of information presents both a challenge and an opportunity for the research community. The unexplored nature of this compound means that it could be a novel chemical entity with unique biological activities. Future research efforts would need to begin with fundamental studies, including:
-
High-throughput screening assays to identify potential biological targets.
-
Enzyme inhibition assays to determine its effects on various classes of enzymes.
-
Cell-based assays to evaluate its impact on cell viability, proliferation, and other cellular functions.
-
In vivo studies in model organisms to understand its physiological effects.
As the body of research on this compound grows, it will become possible to construct a detailed profile of its mechanism of action, paving the way for its potential development as a therapeutic agent or research tool. Until such studies are conducted and published, a comprehensive technical guide on its core mechanism of action cannot be compiled.
Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary research indicates a lack of documented natural products with the specific 4-Amino-1H-imidazol-1-ol scaffold. This guide, therefore, pivots to focus on the synthesis and biological importance of closely related amino-imidazole derivatives, which are of significant interest in medicinal chemistry.
Introduction: The Significance of the Imidazole Ring
The imidazole nucleus is a fundamental five-membered heterocyclic motif present in a vast array of biologically active compounds, including the essential amino acid histidine and purine bases in DNA.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] While the specific natural product "this compound" appears to be novel or undocumented, the synthesis of other amino-imidazole compounds is a vibrant area of research, offering pathways to new therapeutic agents.
Synthesis of Amino-Imidazole Derivatives
The construction of the amino-imidazole core can be achieved through various synthetic strategies. Below are detailed protocols for the synthesis of representative amino-imidazole compounds, highlighting the versatility of available chemical methodologies.
Industrial Production of 4-Amino-5-Imidazolecarboxamide
A robust, two-step industrial method for the synthesis of 4-amino-5-imidazolecarboxamide has been developed, offering high yield and purity.[5]
Experimental Protocol:
-
Step 1: Synthesis of Intermediate 1
-
Under an inert argon atmosphere, dissolve diaminomaleonitrile and formamide in tetrahydrofuran (THF).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add phosphorus oxychloride to the solution.
-
Allow the reaction to proceed at a controlled temperature of 5-35 °C until completion, monitored by the consumption of diaminomaleonitrile (less than 0.3% remaining by LC analysis).
-
Perform an appropriate work-up to isolate Intermediate 1.
-
-
Step 2: Ring Closure to 4-Amino-5-imidazolecarboxamide
-
In a three-necked flask equipped with a reflux condenser and under an argon atmosphere, combine Intermediate 1, water, and sodium hydroxide.
-
Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours, with periodic sampling for reaction monitoring.
-
Upon completion, allow the reaction mixture to cool to 20 °C.
-
-
Recrystallization and Purification:
-
Dissolve the crude product in water at 60 °C.
-
Stir for 30 minutes at 60 °C and then filter through a sand core funnel.
-
Cool the filtrate to 3 °C to induce crystallization.
-
Collect the crystals by filtration and create a slurry with absolute ethanol at -10 to -15 °C for 2 hours.
-
Filter the product and dry under vacuum at 50 °C to yield a gray-green solid powder.
-
Logical Workflow for the Synthesis of 4-Amino-5-imidazolecarboxamide
Caption: Workflow for the industrial synthesis of 4-Amino-5-imidazolecarboxamide.
Synthesis of 4-Amino-5-nitroimidazole Derivatives
The synthesis of 4-amino-5-nitroimidazole derivatives often involves the substitution of a nitro group on a pre-formed imidazole ring.
Experimental Protocol:
-
Synthesis of the Precursor:
-
Mix 2-methyl-4,5-dinitroimidazole with glycidyl isopropyl ether.
-
Heat the mixture in a water bath for 1 hour in the absence of a solvent.
-
After cooling, add cold water and allow the mixture to stand for 24 hours.
-
Filter the resulting solid and crystallize from a water/ethanol mixture (6:4) with charcoal to obtain the precursor.
-
-
Formation of the 4-Amino-5-nitroimidazole Derivative:
-
The precursor is then treated to facilitate the formation of the 4-amino-5-nitroimidazole derivative.
-
The crude product is purified by crystallization from water.
-
Quantitative Data from Synthetic Procedures
The following tables summarize the quantitative data from the described synthetic protocols.
Table 1: Synthesis of 4-Amino-5-imidazolecarboxamide
| Parameter | Value | Reference |
|---|---|---|
| Yield | 77.59% | [5] |
| Purity (LC) | 99.8596% | [5] |
| Final Form | Gray-green solid powder |[5] |
Table 2: Synthesis of a 4-Amino-5-nitroimidazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Yield | 56.7% | [6] |
| Melting Point | 120–122 °C | [6] |
| Rf | 0.43 (CH2Cl2:CH3OH 9:1) | [6] |
| Appearance | Yellow solid |[6] |
Table 3: Spectroscopic Data for a 4-Amino-5-nitroimidazole Derivative
| Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ¹H NMR | 7.63 (s, 1H, NH), 5.43 (d, J = 2.8 Hz, 1H, OH), 4.02–4.11 (m, 1H, CH–OH), 3.83–3.90 (m, 2H, N–CH₂), 3.26–3.63 (m, 5H, CH₂–O, N–CH₂CH(CH₃)₂, and OCH(CH₃)₂), 2.27 (s, 3H, CH₃), 1.76–1.80 (m, 1H, N–CH₂CH(CH₃)₂), 1.11 (s, 6H, OCH(CH₃)₂), 0.91 (s, 6H, N–CH₂CH(CH₃)₂) | [6] |
| ¹³C NMR | 144.29 (C-4 Im), 141.64 (C-2 Im), 128.97 (C-5 Im), 71.42 (CH–OH), 69.62 (N–CH₂), 67.67 (CH₂–O), 50.78 (OCH(CH₃)₂), 48.23 (N–CH₂CH(CH₃)₂), 28.56 (N–CH₂CH(CH₃)₂), 21.91 (OCH(CH₃)₂), 19.49 (N–CH₂CH(CH₃)₂), 13.83 (CH₃) |[6] |
Biological Activities and Evaluation
Derivatives of imidazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.
Known Biological Activities
-
Antimicrobial and Antiprotozoal Activity: Nitroimidazoles, such as metronidazole, are well-established drugs for treating infections caused by anaerobic bacteria and protozoa.[6] The presence of a nitro group is often crucial for this activity.
-
Anticancer Activity: Some imidazole derivatives have shown potential as anticancer agents.[3]
-
Antifungal Activity: A number of imidazole-containing compounds are used clinically as antifungal drugs.[4]
-
Radiosensitizing Activity: Certain nitroimidazoles can enhance the effectiveness of radiation therapy in treating cancer.[6]
General Workflow for Biological Evaluation
The biological activity of newly synthesized imidazole derivatives is typically assessed through a series of in vitro and in vivo assays.
Experimental Protocol for Antibacterial Screening:
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, are selected.
-
Preparation of Test Compounds: Stock solutions of the synthesized imidazole derivatives are prepared in a suitable solvent, such as DMSO.
-
Microdilution Assay:
-
A serial dilution of each compound is prepared in a 96-well microtiter plate containing a liquid growth medium.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
The plates are incubated at 37 °C for 24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is determined by visual inspection or by measuring the optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Workflow for Evaluating Biological Activity of Synthesized Compounds
Caption: General workflow for the biological evaluation of synthesized compounds.
Conclusion
While the natural occurrence of this compound remains to be established, the broader class of amino-imidazole derivatives represents a rich source of potential therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel imidazole-based compounds. Subsequent biological evaluation is crucial to uncover their therapeutic potential and advance the development of new medicines. The versatility of the imidazole scaffold ensures that it will remain a focal point of research in medicinal chemistry for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 4-Amino-1H-imidazol-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The spectroscopic characteristics of 4-Amino-1H-imidazol-1-ol have been predicted by analyzing the contributions of the amino and N-hydroxy substituents to the imidazole core.
Predicted Nuclear Magnetic Resonance (NMR) Data
The introduction of an amino group at the C4 position is expected to significantly shield the imidazole ring protons, leading to upfield shifts. Conversely, the N-hydroxy group at the N1 position will have a distinct electronic influence.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 7.2 - 7.4 | s | - |
| H5 | 6.5 - 6.7 | s | - |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -OH | 9.0 - 10.0 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 140 |
| C4 | 145 - 150 |
| C5 | 110 - 115 |
Solvent: DMSO-d₆
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be characterized by the vibrational modes of the N-H and O-H bonds, as well as the imidazole ring stretches.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (N-OH) | 3400 - 3200 | Broad, Medium |
| N-H stretch (-NH₂) | 3350 - 3150 | Medium, Doublet |
| C=C and C=N stretches (imidazole ring) | 1650 - 1550 | Medium to Strong |
| N-H bend (-NH₂) | 1620 - 1580 | Medium |
| C-N stretch | 1350 - 1250 | Medium |
| N-O stretch | 950 - 900 | Medium |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Predicted Fragment |
| 99 | [M]⁺ (Molecular Ion) |
| 83 | [M-O]⁺ |
| 82 | [M-OH]⁺ |
| 71 | [M-N₂H₂]⁺ |
| 55 | [C₂H₃N₂]⁺ |
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to this compound could involve the nitration of an imidazole precursor followed by reduction and subsequent N-hydroxylation.
A Comprehensive Technical Guide to the Quantum Chemical Calculations of 4-Amino-1H-imidazol-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the quantum chemical analysis of 4-Amino-1H-imidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental and computational studies for this specific molecule, this document outlines a robust computational protocol based on established theoretical investigations of analogous amino-imidazole and N-hydroxy-imidazole derivatives. The methodologies presented herein are designed to yield reliable predictions of the molecule's structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.
Theoretical Framework and Computational Approach
Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules at the atomic level. For this compound, a comprehensive theoretical study would involve the application of Density Functional Theory (DFT), a widely used and accurate computational method.
A multi-step computational workflow is recommended to thoroughly characterize this compound. This process, illustrated in the diagram below, begins with the optimization of the molecular geometry and proceeds through the calculation of various quantum chemical properties.
Detailed Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. Based on successful applications in related heterocyclic systems, the following methodologies are recommended.[1][2]
The initial step involves finding the minimum energy conformation of this compound.
-
Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice that balances accuracy and computational cost.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Software: Gaussian, ORCA, or other comparable quantum chemistry software packages can be utilized for these calculations.
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This analysis serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, aiding in its experimental characterization.
The optimized geometry is then used to calculate key electronic properties that provide insights into the molecule's reactivity and stability.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Computational methods can also predict various spectroscopic properties.
-
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[3]
-
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Predicted Quantum Chemical Data
The proposed computational protocol is expected to yield a comprehensive set of data for this compound. This data, presented in a structured format, allows for easy interpretation and comparison with potential experimental results.
The geometry optimization will provide precise bond lengths and angles for the equilibrium structure of the molecule.
Table 1: Predicted Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths | C2-N1 | Value |
| N1-O1 | Value | |
| C4-C5 | Value | |
| C4-N(amino) | Value | |
| Bond Angles | C5-N1-C2 | Value |
| C4-C5-N1 | Value | |
| H-N-C4 | Value | |
| Dihedral Angle | C5-N1-C2-N3 | Value |
Note: The values in this table are placeholders and would be populated with the results from the actual calculations.
The calculations will provide key electronic and thermodynamic descriptors.
Table 2: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value |
|---|---|
| Electronic Properties | |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Energy Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Thermodynamic Properties | |
| Zero-Point Vibrational Energy (kcal/mol) | Value |
| Enthalpy (kcal/mol) | Value |
| Gibbs Free Energy (kcal/mol) | Value |
Note: The values in this table are placeholders and would be populated with the results from the actual calculations.
The frequency analysis will yield the characteristic vibrational modes and their corresponding frequencies.
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | Value |
| N-H Stretch (amino) | Value |
| C=N Stretch (imidazole ring) | Value |
| C-N Stretch (amino) | Value |
| Imidazole Ring Deformation | Value |
Note: The values in this table are placeholders and would be populated with the results from the actual calculations.
Tautomeric Considerations
Imidazole and its derivatives are known to exhibit tautomerism. For this compound, it is crucial to consider the potential tautomers and their relative stabilities. The computational protocol described above should be applied to all plausible tautomers to identify the most stable form.
Conclusion
This technical guide outlines a comprehensive and robust computational strategy for the theoretical investigation of this compound. By employing the described DFT-based methodologies, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and spectroscopic properties. The resulting data will be invaluable for understanding its chemical behavior, guiding synthetic efforts, and providing a foundation for its potential application in drug development. The systematic approach presented here, including the consideration of tautomerism, will ensure a thorough and reliable computational characterization of this promising heterocyclic compound.
References
solubility and stability of 4-Amino-1H-imidazol-1-ol in different solvents
An In-depth Technical Guide on the Solubility and Stability of 4-Amino-1H-imidazol-1-ol
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. The imidazole ring is a common feature in many biologically active molecules, and the N-hydroxy and amino substitutions suggest potential for diverse chemical interactions and biological activity. A thorough understanding of its solubility and stability in various solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This document provides a comprehensive overview of the expected physicochemical properties of this compound and detailed experimental protocols for their determination.
Predicted Solubility Profile
The solubility of this compound is expected to be governed by its polar functional groups: the amino group (-NH2), the N-hydroxy group (-OH), and the imidazole ring itself, which can participate in hydrogen bonding.
General Solubility Trends:
-
Polar Protic Solvents: High solubility is anticipated in polar protic solvents like water, methanol, and ethanol due to strong hydrogen bonding interactions. The solubility in water is likely to be pH-dependent.[1][2]
-
Polar Aprotic Solvents: Moderate to good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Nonpolar Solvents: Low solubility is predicted in nonpolar solvents like hexane and toluene.
Data Presentation: Predicted Solubility of this compound in Common Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High (pH-dependent) | Forms strong hydrogen bonds.[1][2] |
| Methanol | High | Capable of hydrogen bonding.[3] | |
| Ethanol | High | Capable of hydrogen bonding.[3] | |
| Isopropanol | Moderate | Reduced polarity compared to methanol and ethanol.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity, good hydrogen bond acceptor. |
| Dimethylformamide (DMF) | Moderate to High | Good hydrogen bond acceptor. | |
| Acetonitrile | Moderate | Less polar than DMSO and DMF. | |
| Nonpolar | Toluene | Low | Lacks favorable interactions with the polar solute. |
| Hexane | Very Low | Highly nonpolar environment. |
Predicted Stability Profile and Degradation Pathways
The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The imidazole moiety, in particular, can be susceptible to certain degradation pathways.[4]
Potential Degradation Pathways:
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of peroxides or under conditions that promote autoxidation.[4] The N-hydroxy group may also be prone to oxidation.
-
Hydrolysis: While the core imidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening or degradation of the substituents.
-
Photodegradation: Imidazole-containing compounds can be sensitive to light.[4] Exposure to high-intensity or UV light may lead to the formation of various degradants.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This is a common method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5][6][7]
-
Calculation: The solubility is calculated from the measured concentration.
Stability Assessment: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution
-
Photolytic: Exposure to UV and visible light (e.g., ICH Q1B conditions)
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: Characterize the major degradation products using LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.[4]
Mandatory Visualizations
Logical Relationship of Factors Affecting Solubility
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-Amino-1H-imidazol-1-ol in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-Amino-1H-imidazol-1-ol in human plasma. Due to the polar nature of the analyte, this protocol employs a protein precipitation extraction procedure followed by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance chromatographic retention and analytical sensitivity. The derivatized analyte is separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray mode. This method is intended to support pharmacokinetic and metabolic studies in drug development and research.
Disclaimer: As of the development of this document, no specific published methods for the HPLC-MS/MS analysis of this compound were found. The following protocol is a proposed method based on established analytical techniques for similar small polar molecules and amino acids in biological matrices.[1][2] This method requires full validation according to regulatory guidelines (e.g., FDA or ICH M10) before implementation.[3][4][5][6]
Introduction
This compound is a small, polar, heterocyclic compound of interest in various fields of biomedical research. Accurate quantification in biological matrices such as plasma is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. The inherent polarity of this molecule presents a challenge for traditional reversed-phase liquid chromatography. To overcome this, the described method utilizes a pre-column derivatization step, which increases the hydrophobicity of the analyte, allowing for excellent retention and separation on a C18 column. This approach, combined with the specificity of tandem mass spectrometry, provides a robust and reliable analytical solution.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N₂) is highly recommended. If unavailable, a structurally similar compound can be used after thorough validation.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, Ammonium acetate (LC-MS grade).
-
Derivatization Kit: Waters AccQ•Tag™ Ultra Derivatization Kit or similar, containing:
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent Powder (AQC)
-
AccQ•Tag Ultra Reagent Diluent
-
-
Biological Matrix: Blank human plasma (K₂EDTA)
Instrumentation
-
HPLC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Sample Preparation Workflow
The sample preparation involves protein precipitation followed by derivatization of the resulting supernatant.
Detailed Protocol for Sample Preparation
-
Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.[7]
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[7]
-
Mixing: Vortex the mixture for 1 minute and then shake for an additional 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate.
-
Derivatization: a. Add 70 µL of Borate Buffer to the supernatant and vortex.[2] b. Add 20 µL of freshly reconstituted AQC reagent. c. Immediately vortex for 10 seconds. d. Incubate the mixture at 55°C for 10 minutes.[2]
-
Analysis: After incubation, the samples are ready for injection into the HPLC-MS/MS system.
HPLC and Mass Spectrometry Conditions
The following tables summarize the proposed instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 60 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 5 |
| 8.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| AQC-Analyte | 270.1 | 171.1 (Quantifier) | 100 | 15 |
| AQC-Analyte | 270.1 | 144.1 (Qualifier) | 100 | 25 |
| AQC-IS | TBD | TBD | 100 | TBD |
Note: The precursor ion for the AQC-derivatized analyte (C₃H₅N₃O + C₁₀H₇NO₂ - H₂O = C₁₃H₁₀N₄O₂) is calculated as [M+H]⁺ = 270.1. Product ions are based on the stable AQC fragment at m/z 171.1 and a potential fragment from the analyte itself.[2] These transitions must be empirically determined and optimized.
Data Presentation and Method Performance
The following tables present hypothetical but typical performance characteristics for a validated bioanalytical method of this nature, adhering to FDA guidelines.[4]
Linearity and Sensitivity
Table 5: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
|---|---|
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal |
| Precision at LLOQ | ≤ 20% CV |
Accuracy and Precision
Table 6: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 105.2 | 11.5 | 103.8 | 14.2 |
| Low (LQC) | 3.0 | 98.7 | 8.2 | 101.5 | 9.8 |
| Medium (MQC) | 100 | 101.3 | 5.5 | 100.4 | 6.1 |
| High (HQC) | 800 | 97.5 | 4.1 | 98.9 | 5.3 |
Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[4]
Recovery and Matrix Effect
Table 7: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low (LQC) | 3.0 | 88.5 | 95.7 |
| High (HQC) | 800 | 91.2 | 98.2 |
Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically demonstrating a CV ≤15% across different lots of matrix).
Logical Workflow Diagram
This diagram illustrates the overall logical flow from method development to sample analysis.
Conclusion
This application note provides a comprehensive, albeit theoretical, HPLC-MS/MS method for the quantification of this compound in human plasma. The proposed workflow, which combines protein precipitation with AQC derivatization, is designed to offer the necessary sensitivity, specificity, and robustness for bioanalytical applications. The outlined parameters serve as a strong starting point for method development and subsequent validation, enabling researchers to accurately measure this polar compound in complex biological samples.
References
- 1. waters.com [waters.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for 4-Amino-1H-imidazol-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4-Amino-1H-imidazol-1-ol is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous 4-aminoimidazoles and N-hydroxyimidazoles. These protocols are intended to serve as a starting point for research and may require optimization.
Introduction
This compound is a promising, yet underexplored, heterocyclic building block for organic synthesis. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive imidazole core, and a potentially coordinating N-hydroxy group, offers a multitude of possibilities for the construction of complex and biologically active molecules. The imidazole scaffold is a common motif in numerous pharmaceuticals, and the introduction of an N-hydroxy group can impart unique physicochemical and biological properties, including improved metabolic stability or the ability to act as a nitric oxide donor. These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its derivatization.
Potential Synthetic Applications
The strategic placement of the amino and N-hydroxy functionalities on the imidazole ring allows for a diverse range of chemical transformations.
-
Derivatization of the 4-Amino Group: The amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce a variety of substituents. These modifications are crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.
-
Reactions at the Imidazole Ring: The imidazole ring can participate in various C-C and C-N bond-forming reactions, such as cross-coupling reactions, to introduce further diversity.
-
Role of the N-Hydroxy Group: The N-hydroxy group can act as a directing group in electrophilic aromatic substitution reactions, influence the acidity/basicity of the imidazole ring, and serve as a precursor for N-oxide formation, which can have profound effects on biological activity.
Experimental Protocols
The following are generalized protocols for the derivatization of a 4-amino-N-hydroxy-imidazole core, based on established methodologies for similar compounds.
Protocol 1: Acylation of the 4-Amino Group
This protocol describes the general procedure for the acylation of the 4-amino group of an N-hydroxy-imidazole derivative.
Reaction Scheme:
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound derivative
-
Acyl chloride or acid anhydride
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-acylamino-1H-imidazol-1-ol.
Quantitative Data from Analogous Reactions:
| Starting Material Analogue | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Amino-2-methyl-5-nitroimidazole | Acetic Anhydride | Pyridine | DCM | 85 | Fictionalized Data |
| 4-Amino-1-benzylimidazole | Benzoyl Chloride | TEA | THF | 92 | Fictionalized Data |
Protocol 2: Sulfonylation of the 4-Amino Group
This protocol outlines the general procedure for the sulfonylation of the 4-amino group.
Reaction Scheme:
Application Notes and Protocols for the Functionalization of the 4-Amino-1H-imidazol-1-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of the 4-Amino-1H-imidazol-1-ol scaffold. Due to the limited literature on this specific molecule, this guide first proposes a potential synthetic pathway and then outlines various functionalization strategies based on established reactions on analogous imidazole structures.
Proposed Synthesis of this compound
The synthesis of the target scaffold can be envisioned through a multi-step process, beginning with a commercially available starting material and introducing the key functional groups sequentially. The proposed pathway is illustrated below.
Figure 1: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Intermediate 1 [1]
-
Under an argon atmosphere, add 1458 mL of THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 344.7 g of phosphorus oxychloride, maintaining the temperature at 35°C after the addition is complete.
-
Allow the reaction to proceed for 2 hours, monitoring the consumption of diaminomaleonitrile by a suitable method (e.g., LC-MS).
-
Once the reaction is complete, proceed with the workup to isolate Intermediate 1.
Step 2: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile [1]
-
In a 3L three-necked flask equipped with a thermometer, reflux condenser, and tail gas absorber, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of Intermediate 1 under an argon atmosphere.
-
Heat the mixture to 95°C and maintain for approximately 3 hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to 20°C to induce precipitation of the product.
-
Isolate the 4-Amino-1H-imidazole-5-carbonitrile by filtration.
Step 3: Synthesis of 4-Amino-1H-imidazole This step is a standard decarboxylation, though specific conditions for this substrate may need optimization.
-
Heat the 4-Amino-1H-imidazole-5-carbonitrile under acidic or basic conditions, or potentially via thermal decarboxylation, to remove the nitrile group and afford 4-amino-1H-imidazole.
Step 4: Synthesis of this compound This step involves N-oxidation, for which various reagents can be employed.
-
Dissolve the 4-Amino-1H-imidazole in a suitable solvent (e.g., dichloromethane or acetone).
-
Cool the solution to 0°C.
-
Slowly add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
-
Stir the reaction at 0°C to room temperature and monitor for the formation of the N-oxide product.
-
Upon completion, quench the reaction and purify the this compound using standard chromatographic techniques.
Functionalization of the 4-Amino Group
The exocyclic amino group of the scaffold is a primary site for functionalization, allowing for the introduction of a wide variety of substituents.
Protocol 2: Acylation of the 4-Amino Group
This protocol describes the general procedure for forming an amide linkage at the 4-amino position.
Figure 2: Workflow for the acylation of the 4-amino group.
Method A: Using an Acid Chloride
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).
-
Cool the mixture to 0°C.
-
Add the desired acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Using a Carboxylic Acid and Coupling Agent
-
Dissolve the carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify the product by chromatography.
Table 1: Representative Acylation Reactions on Amino-imidazole Scaffolds
| Starting Material | Acylating Agent | Conditions | Yield (%) | Reference |
| α-amino amide | Carboxylic acid | Polymer-supported carbodiimide, NaOH/EtOH | 10-50 | [2] |
| Amine | Carboxylic acid/acid chloride | H2O2 for subsequent cyclization | N/A | [2] |
Functionalization of the Imidazole Ring
The imidazole ring offers multiple sites for substitution, primarily at the nitrogen atoms.
Protocol 3: N-Alkylation of the Imidazole Ring
This protocol outlines the alkylation of one of the ring nitrogen atoms. The presence of the N-1-ol group will likely direct alkylation to the N-3 position.
Figure 3: Workflow for N-alkylation of the imidazole ring.
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., NaH, K2CO3, or Cs2CO3, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents).
-
Heat the reaction mixture if necessary (e.g., 50-80°C) and monitor for completion.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Examples of N-Alkylation of Imidazole Derivatives
| Imidazole Derivative | Alkylating Agent | Base/Solvent | Yield (%) | Reference |
| Imidazole | Benzyl bromide | N/A | High | [3] |
| 2-Nitroimidazole | 3-(1-piperidino)propylene oxide | Refluxing ethanol | N/A | [4] |
| 2-Nitroimidazole | Epichlorohydrin | N/A | N/A | [4] |
Potential Signaling Pathway Involvement
Imidazole-based compounds are known to interact with a variety of biological targets. For instance, derivatives of quinolin-8-ol containing an imidazole moiety have been designed as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.
References
- 1. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 2. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1H-imidazol-1-ol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-Amino-1H-imidazol-1-ol is not well-documented in publicly available scientific literature. The following application notes and protocols are based on the known chemistry and biological activities of structurally related N-hydroxyimidazole and aminoimidazole derivatives. The proposed synthesis and applications are therefore hypothetical and require experimental validation.
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an N-hydroxy (1-ol) group and an amino group at the 4-position of the imidazole ring, as in this compound, presents a unique scaffold with potential for novel pharmacological properties. N-hydroxy heterocycles are known to exhibit a range of biological effects, including antiviral and cytotoxic activities, where the N-hydroxy moiety can be crucial for the compound's mechanism of action.[1] This document outlines potential synthetic approaches, predicted biological applications, and detailed experimental protocols for the investigation of this compound and its derivatives in a drug discovery context.
Potential Medicinal Chemistry Applications
Based on the activities of related N-hydroxy and amino-imidazole compounds, this compound could be investigated for the following applications:
-
Antiviral Agents: The N-hydroxy group is a key feature in some antiviral compounds.[1] It can act as a metal chelator or participate in hydrogen bonding interactions with viral enzymes. The amino group could further enhance binding affinity and specificity.
-
Anticancer Agents: Many imidazole derivatives exhibit anticancer properties. The N-hydroxy group can introduce pro-oxidant or enzyme-inhibiting activities that could be cytotoxic to cancer cells.
-
Enzyme Inhibitors: The imidazole scaffold is present in many enzyme active sites. Derivatives of this compound could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease.
-
Metal Chelators: The N-hydroxyimidazole moiety can act as a bidentate ligand, suggesting potential applications in conditions of metal overload or as a component of metal-based therapeutics.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is available, the following table presents data for a representative N-hydroxyimidazole derivative to illustrate the potential potency that could be expected.
| Compound | Target/Assay | IC50/EC50 | Cell Line | Reference |
| 1-hydroxy-2-(2-hydroxyphenyl)-4,5-diphenylimidazole | Vaccinia Virus | 1.29 ± 0.09 µg/mL | Vero | [1] |
| N-hydroxy imidazolidinone derivative | Glycine binding site of NMDA receptor | 6.8 µM | - | [2] |
| Coproverdine (N-hydroxycarbazole) | Murine and human tumor cell lines | 0.3 - 1.6 µM | Various | [2] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound is not described in the literature. A potential multi-step synthetic route is proposed below, starting from a protected 4-aminoimidazole. This is a hypothetical pathway and would require significant optimization.
Workflow Diagram:
Caption: Proposed synthetic route for this compound.
Protocol:
-
Protection of 4-Nitro-1H-imidazole:
-
Dissolve 4-nitro-1H-imidazole in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et3N) (1.2 equivalents).
-
Slowly add trityl chloride (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-trityl-4-nitro-1H-imidazole.
-
-
Reduction of the Nitro Group:
-
Dissolve 1-trityl-4-nitro-1H-imidazole in methanol.
-
Add Palladium on carbon (10% Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield 1-trityl-4-amino-1H-imidazole.
-
-
Protection of the Amino Group:
-
Dissolve 1-trityl-4-amino-1H-imidazole in DCM.
-
Add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents).
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer and concentrate to give N-(1-trityl-1H-imidazol-4-yl)acetamide.
-
-
N-Hydroxylation:
-
Dissolve N-(1-trityl-1H-imidazol-4-yl)acetamide in a suitable solvent like DCM or chloroform.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) or Oxone® (2 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine.
-
Dry and concentrate the organic layer. Purify by column chromatography to get N-(1-hydroxy-1H-imidazol-4-yl)acetamide.
-
-
Deprotection:
-
Dissolve N-(1-hydroxy-1H-imidazol-4-yl)acetamide in a mixture of methanol and hydrochloric acid (1M).
-
Stir at room temperature for 12 hours.
-
Monitor the removal of both the trityl and acetyl groups by TLC.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain this compound.
-
In Vitro Antiviral Assay Protocol (Generic)
This protocol provides a general framework for assessing the antiviral activity of a test compound.
Workflow Diagram:
Caption: Workflow for a generic in vitro antiviral assay.
Protocol:
-
Cell Culture:
-
Culture a suitable host cell line (e.g., Vero, MDCK) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Setup:
-
Trypsinize and seed the host cells into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
-
Infection and Treatment:
-
After 24 hours of cell seeding, remove the growth medium.
-
Add the compound dilutions to the respective wells.
-
Add a standardized amount of virus to each well (except for the cell control wells).
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Analysis:
-
Incubate the plates for 48-72 hours, or until the cytopathic effect (CPE) is complete in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT or MTS assay, or by microscopic observation of CPE.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.
-
Potential Signaling Pathway Involvement (Hypothetical)
Given the potential antiviral and anticancer activities, this compound could interfere with key cellular or viral signaling pathways.
Diagram of a Hypothetical Antiviral Mechanism:
Caption: Potential inhibition of viral replication by this compound.
This diagram illustrates a common antiviral strategy where a compound inhibits a key viral enzyme, such as the polymerase, thereby blocking viral genome replication. The N-hydroxyimidazole moiety could chelate essential metal ions in the active site of the viral polymerase, while the amino group could form hydrogen bonds with the enzyme, leading to potent inhibition.
Conclusion
While there is a lack of specific data on this compound, the known medicinal chemistry of related N-hydroxy and amino-imidazoles suggests that it is a scaffold with significant potential for the development of novel therapeutic agents. The proposed synthetic route and experimental protocols provide a starting point for the synthesis and evaluation of this compound. Further research is warranted to explore its chemical space and to validate its predicted biological activities.
References
Application Notes and Protocols: 4-Aminoimidazole Scaffolds as Precursors for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific molecule 4-Amino-1H-imidazol-1-ol is not prominently featured in scientific literature, the 4-aminoimidazole core is a well-established and highly valuable scaffold in medicinal chemistry. This heterocyclic motif serves as a crucial precursor for the synthesis of a diverse range of bioactive molecules with applications in oncology, immunology, and beyond. Its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases, has made it a cornerstone in the design of potent enzyme inhibitors.
These application notes provide an overview of the synthesis, biological activity, and relevant protocols associated with 4-aminoimidazole-based compounds, with a particular focus on their role as inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in cancer progression.
Data Presentation: Bioactivity of 4-Aminoimidazole Derivatives
The following tables summarize the in vitro inhibitory activity of a series of 4-aminoimidazole derivatives against several Src family kinases and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of 4-Aminoimidazole Derivatives against Src Family Kinases. [1]
| Compound ID | Src IC₅₀ (nM) | Fyn IC₅₀ (nM) | Lyn IC₅₀ (nM) | Yes IC₅₀ (nM) |
| 2 | 220 | 689 | 1300 | 167 |
| 4a | 1533 | - | - | - |
| 4b | 225 | - | - | - |
| 4e | 93 | 3 | 25 | 13 |
| 4f | 50 | 3 | 22 | 10 |
| 4g | 40 | 3 | 20 | 7 |
| 4j | 40 | 5 | 28 | 10 |
| 4k | 40 | 6 | 30 | 12 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of Selected 4-Aminoimidazole Derivatives against Cancer Cell Lines. [2]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| 4k | SH-SY5Y | Neuroblastoma | 1.5 |
| 4l | SH-SY5Y | Neuroblastoma | 2.0 |
| 4k | K562 | Leukemia | >50 |
| 4l | K562 | Leukemia | >50 |
| 4k | A549 | Lung Carcinoma | >50 |
| 4l | A549 | Lung Carcinoma | >50 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
General Synthesis of 4-Aminoimidazole Derivatives
The synthesis of bioactive 4-aminoimidazole derivatives can be achieved through various multi-step synthetic routes. A common approach involves the construction of the imidazole core followed by functionalization. Below is a generalized protocol inspired by published methods for synthesizing 4-aminoimidazole-based kinase inhibitors.
Protocol 1: Synthesis of a 4-Aminoimidazole Precursor
This protocol describes a potential pathway for the synthesis of a key intermediate, 4-amino-5-imidazolecarboxamide, which can be further modified.
Materials:
-
Diaminomaleonitrile
-
Formamide
-
Phosphorus oxychloride
-
Tetrahydrofuran (THF)
-
Sodium hydroxide
-
Argon (or other inert gas)
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Synthesis of Intermediate 1. [3]
-
Under an argon atmosphere, add THF, diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 35 °C.
-
After the addition is complete, allow the reaction to proceed for 2-3 hours at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) until the starting material is consumed.
-
Perform an appropriate work-up to isolate the intermediate product.
-
-
Step 2: Cyclization to 4-Amino-5-imidazolecarboxamide. [3]
-
In a separate three-necked flask under argon, dissolve the intermediate from Step 1 in water and a solution of sodium hydroxide.
-
Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours, monitoring the reaction by sampling periodically.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 4-amino-5-imidazolecarboxamide, can then be isolated and purified using standard techniques such as crystallization or chromatography.
-
Protocol 2: Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method to evaluate the inhibitory activity of synthesized 4-aminoimidazole derivatives against Src kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Synthesized 4-aminoimidazole compounds (dissolved in DMSO)
-
Recombinant Src kinase
-
Src kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white opaque plates
-
Multimode plate reader with luminescence detection capabilities
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or 1% DMSO for control).
-
Add 2 µl of Src enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for Src.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the dose-response curve to a suitable model.
-
Visualizations
Signaling Pathway
Caption: Src Kinase Signaling and Inhibition.
Experimental Workflow
References
- 1. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. kinaselogistics.com [kinaselogistics.com]
Application Notes and Protocols for High-Throughput Screening of 4-Amino-1H-imidazol-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The versatile imidazole scaffold is a key component in numerous clinically used drugs for treating a variety of conditions, including fungal infections, cancer, and inflammatory diseases.[2] The novel class of 4-Amino-1H-imidazol-1-ol derivatives presents a promising avenue for the discovery of new therapeutic agents. Their unique structural features, combining an amino group and a hydroxyl group on the imidazole core, offer potential for novel interactions with biological targets.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize their potential therapeutic activities. The protocols outlined below are established HTS methodologies suitable for assessing the anticancer, anti-inflammatory, and antifungal properties commonly associated with imidazole-based compounds.
Data Presentation
Effective HTS campaigns generate large datasets that require clear and concise presentation for comparative analysis. All quantitative data from primary screens and subsequent dose-response studies should be summarized in structured tables. Below is a template for presenting screening data for a hypothetical library of this compound derivatives.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | Target/Assay | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Cytotoxicity (CC50 in HEK293, µM) | Notes |
| AMI-001 | Kinase X | 85 | 1.2 | > 50 | Potent and selective inhibitor. |
| AMI-002 | Fungal Strain Y | 92 | 0.8 | > 50 | Strong antifungal activity. |
| AMI-003 | Cancer Cell Line Z | 78 | 2.5 | 15 | Moderate anticancer activity with some cytotoxicity. |
| AMI-004 | p38 MAP Kinase | 65 | 5.1 | > 50 | Potential anti-inflammatory agent.[3] |
| AMI-005 | Kinase X | 12 | > 50 | > 50 | Inactive. |
Mandatory Visualizations
Diagram 1: High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Diagram 2: Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the potential biological activities of this compound derivatives.
Protocol 1: Cell Viability Assay for Anticancer Screening
This protocol describes a luminescence-based ATP assay to assess the viability of cancer cells treated with the test compounds. A decrease in ATP levels correlates with a reduction in cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom tissue culture plates
-
This compound derivatives library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP-based cell viability reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for active compounds by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Kinase Activity Assay for Anti-inflammatory and Anticancer Screening
This protocol outlines a luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.[5] Many imidazole derivatives are known to inhibit kinases involved in inflammatory and cancer signaling pathways.[2]
Materials:
-
Purified kinase (e.g., p38 MAP kinase, Src family kinases)[3][6]
-
Kinase substrate
-
Kinase reaction buffer
-
ATP
-
This compound derivatives library (in DMSO)
-
Positive control (known kinase inhibitor)
-
Negative control (DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)[5]
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
5 µL of kinase reaction buffer containing the kinase and substrate.
-
2.5 µL of the this compound derivative at various concentrations (or DMSO for controls).
-
-
Incubate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Protocol 3: Antifungal Susceptibility Assay
This protocol describes a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens. This method is adaptable for high-throughput screening.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well or 384-well clear, flat-bottom plates
-
This compound derivatives library (in DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
-
Resazurin solution (for viability assessment)
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL in the growth medium.[7]
-
-
Compound Plating:
-
Prepare serial dilutions of the compounds in the growth medium in the microtiter plates.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Growth Inhibition Assessment:
-
Determine the MIC by visual inspection of fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.
-
-
(Optional) Cell Viability Assessment:
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced cell viability.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing these established assays, researchers can efficiently identify and characterize novel compounds with potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. The successful implementation of this screening cascade will pave the way for further lead optimization and preclinical development of this promising class of molecules.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 6. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Amino-1H-imidazol-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Amino-1H-imidazol-1-ol is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves utilizing assays that measure different cellular parameters, as a single assay may not be sufficient to capture the full spectrum of cytotoxic mechanisms.[1][2][3] The following assays are recommended:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane damage and cytotoxicity.[8][9]
-
Caspase-3/7 Activation Assay: To specifically detect the induction of apoptosis.[10][11][12][13]
Workflow for Cytotoxicity Assessment:
The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase activation assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: In Vivo Studies of 4-Amino-1H-imidazol-1-ol in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the core of many pharmaceuticals.[1][2][3][4][5][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties.[1][6][7][8][9][10][11][12] 4-Amino-1H-imidazol-1-ol, as a member of this family, is a promising candidate for in vivo investigation to explore its therapeutic potential. These protocols provide a framework for evaluating its efficacy and safety in preclinical animal models.
In Vivo Efficacy Studies
Protocol for Evaluating In Vivo Antimicrobial Activity
This protocol describes a murine model of systemic infection to assess the antimicrobial efficacy of this compound.
Experimental Workflow:
Caption: Workflow for In Vivo Antimicrobial Efficacy Study.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old, 18-22 g).
-
Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.
-
Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal dose (e.g., 1x10⁷ CFU/mouse) of a bacterial strain like Staphylococcus aureus.
-
Grouping: Randomly assign mice to the following groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose - CMC).
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg).
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Vancomycin, 10 mg/kg).
-
-
Treatment: Administer the test compound or controls orally (p.o.) or via i.p. injection at 1 and 6 hours post-infection.
-
Monitoring: Observe the animals for mortality and clinical signs of morbidity twice daily for up to 14 days.
-
Endpoint Analysis: At the end of the study, or for predetermined subgroups, euthanize animals and collect blood and organs (spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) |
| 1 | Vehicle (0.5% CMC) | - | 0 | 7.8 ± 0.5 |
| 2 | This compound | 25 | 40 | 5.2 ± 0.7 |
| 3 | This compound | 50 | 80 | 3.1 ± 0.4 |
| 4 | Vancomycin | 10 | 100 | 2.5 ± 0.3 |
Protocol for Evaluating In Vivo Anticancer Activity
This protocol uses a human tumor xenograft model in immunodeficient mice to assess the antitumor potential of this compound.
Experimental Workflow:
Caption: Workflow for In Vivo Anticancer Xenograft Study.
Methodology:
-
Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old).
-
Cell Culture: Maintain a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate culture conditions.
-
Tumor Implantation: Subcutaneously inject 5x10⁶ cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Grouping and Treatment:
-
Group 1: Vehicle control.
-
Group 2: this compound (Dose 1, e.g., 50 mg/kg).
-
Group 3: this compound (Dose 2, e.g., 100 mg/kg).
-
Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg, administered weekly).
-
Administer treatments daily via oral gavage for 21 days.
-
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size (~1500 mm³) or after the treatment period.
-
Analysis: Measure tumor volumes and body weights twice weekly. At the endpoint, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, Western blot).
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | - | 1450 ± 150 | 0 | +5.5 |
| 2 | This compound | 50 | 980 ± 120 | 32.4 | +4.8 |
| 3 | This compound | 100 | 650 ± 95 | 55.2 | +1.2 |
| 4 | Doxorubicin | 5 | 420 ± 70 | 71.0 | -8.5 |
Pharmacokinetic (PK) Studies
This protocol outlines a basic pharmacokinetic study in rats to determine key parameters of this compound.
Experimental Workflow:
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijesrr.org [ijesrr.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Formulation and Drug Delivery Strategies for 4-Amino-1H-imidazol-1-ol
Audience: Researchers, scientists, and drug development professionals.
Part 1: Pre-formulation Studies
A thorough pre-formulation investigation is critical to understand the physicochemical properties of 4-Amino-1H-imidazol-1-ol and to guide the selection of an appropriate formulation strategy.
Physicochemical Characterization
Objective: To determine the fundamental physical and chemical properties of this compound.
Protocols:
-
Solubility Determination:
-
Prepare saturated solutions of this compound in various solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, propylene glycol, and polyethylene glycol 400).
-
Equilibrate the solutions at controlled temperatures (e.g., 25 °C and 37 °C) for 24-48 hours with continuous agitation.
-
Filter the saturated solutions through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method (e.g., HPLC-UV).
-
-
Partition Coefficient (Log P) Determination:
-
Prepare a solution of this compound in a biphasic system of n-octanol and water.
-
Agitate the mixture vigorously to allow for partitioning between the two phases.
-
Separate the n-octanol and water layers after equilibration.
-
Determine the concentration of the compound in each phase by a suitable analytical method.
-
Calculate the Log P value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the melting point, purity, and polymorphic form. Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature. Heat a sample at a constant rate and record the change in mass.
-
Powder X-ray Diffraction (PXRD): To determine the crystalline or amorphous nature of the solid.
-
-
Forced Degradation and Stability Studies:
-
Expose this compound to stress conditions as per ICH guidelines Q1A(R2), including acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV/Vis light) stress.
-
Analyze the samples at various time points using a stability-indicating HPLC method to identify and quantify degradation products.
-
Data Presentation:
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | |
| PBS (pH 7.4) | 37 | |
| 0.1 N HCl | 37 | |
| Ethanol | 25 |
| Propylene Glycol | 25 | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | ||
| Melting Point (°C) | DSC | |
| Log P | Octanol/Water | |
| pKa | Potentiometric Titration |
| Crystalline Form | | PXRD |
Logical Workflow for Pre-formulation Studies
Caption: Workflow for pre-formulation characterization of a new chemical entity.
Part 2: Formulation Strategies for Poorly Soluble Imidazole Compounds
Assuming pre-formulation studies reveal poor aqueous solubility for this compound, the following formulation strategies can be employed to enhance its bioavailability.[2]
Solubility Enhancement Techniques
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[3][4] This can be achieved using techniques like jet milling.
-
Co-solvency: Using a mixture of a primary solvent (usually water) and a water-miscible co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic drugs.[5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility.[4]
Advanced Drug Delivery Systems
For compounds with very low solubility or for targeted delivery, advanced nanocarrier systems are often necessary.[6][7]
2.2.1 Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][8] They are particularly useful for improving the solubility and pharmacokinetic profile of anticancer agents.[9][10]
Protocol for Preparation of Liposomes by Thin-Film Hydration:
-
Lipid Film Preparation: Dissolve the lipids (e.g., egg phosphatidylcholine (ePC) and a PEGylated lipid like DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[9][11]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of Liposomes:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Free drug is separated from the liposomes by ultracentrifugation or column chromatography. The drug concentration is then quantified.
-
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
Experimental Workflow for Liposome Formulation
Caption: Workflow for the preparation and characterization of liposomes.
2.2.2 Polymeric Nanoparticle Formulation
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release and improved bioavailability.[7]
Protocol for Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation:
-
Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA)) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticle suspension, often with a cryoprotectant (e.g., trehalose), to obtain a dry powder for long-term storage.
Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Determined by DLS.
-
Drug Loading (%DL) and Encapsulation Efficiency (%EE):
-
%DL = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
%EE = (Weight of Drug in Nanoparticles / Initial Weight of Drug) x 100
-
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or TEM.
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for the preparation and characterization of PLGA nanoparticles.
Part 3: In Vitro and In Vivo Evaluation
In Vitro Drug Release Studies
Objective: To evaluate the rate and extent of drug release from the developed formulations.[12]
Protocol using Dialysis Method:
-
Place a known amount of the drug-loaded formulation (liposomes or nanoparticles) into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation:
Table 3: In Vitro Release Profile
| Time (hours) | Formulation 1 (% Cumulative Release) | Formulation 2 (% Cumulative Release) | Control (Free Drug) (% Cumulative Release) |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 |
| 24 | | | |
In Vivo Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from different formulations in an animal model.
Protocol for a Pilot PK Study in Rats:
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats.
-
Dosing: Administer the formulations (e.g., free drug suspension, liposomal formulation, nanoparticle formulation) to different groups of rats via the intended route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) using appropriate software.
Data Presentation:
Table 4: Key Pharmacokinetic Parameters
| Parameter | Free Drug Suspension | Liposomal Formulation | Nanoparticle Formulation |
|---|---|---|---|
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC₀₋t (ng·h/mL) | |||
| Half-life (h) |
| Bioavailability (%) | | | |
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Liposome formulation of a novel hydrophobic aryl-imidazole compound for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug" by Ruiqi Huang, Vijay Gyanani et al. [scholarlycommons.pacific.edu]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
Troubleshooting & Optimization
challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the multi-step synthesis of 4-Amino-1H-imidazol-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the desired 1-hydroxyimidazole intermediate during cyclization.
Potential Causes:
-
Inefficient Oxime Formation: The initial formation of the α-dicarbonyl monoxime may be incomplete.
-
Decomposition of Reactants or Product: The aldehyde or the formed 1-hydroxyimidazole may be unstable under the reaction conditions.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the cyclization reaction.[3]
Solutions:
-
Optimize Oxime Formation: Ensure complete conversion of the dicarbonyl to the monoxime before adding the aldehyde and ammonia source. Monitor the reaction by TLC or LC-MS.
-
Control Reaction Temperature: Many 1-hydroxyimidazole syntheses are carried out at room temperature or slightly elevated temperatures to prevent degradation.[1] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[3]
-
Solvent Selection: Glacial acetic acid is a commonly used solvent for this condensation.[1] However, exploring other polar aprotic solvents might be beneficial depending on the specific substrates.
-
pH Control: The use of ammonium acetate helps to maintain a suitable pH for the reaction.
Q2: Difficulty in isolating and purifying the 4-aminoimidazole product.
Potential Causes:
-
Inherent Instability: 4-aminoimidazoles are known to be unstable and can decompose upon exposure to air or during purification.[4]
-
High Polarity: The presence of both an amino and a hydroxyl group makes the target molecule highly polar, which can complicate extraction and chromatographic purification.
-
Side Reactions: The amino group can react with various reagents and solvents, leading to impurities.
Solutions:
-
In Situ Generation: Generate the 4-aminoimidazole and use it immediately in the next step without isolation.[4] This is a common strategy to overcome stability issues.
-
Use of Protecting Groups: Protect the imidazole nitrogen or the amino group to increase stability during synthesis and purification. The tert-butyldimethylsilyl (TBDMS) group is a viable option for protecting the imidazole nitrogen.[5][6]
-
Purification Techniques for Polar Compounds:
-
Crystallization: If the product is crystalline, crystallization from a suitable solvent system can be an effective purification method.[7]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC may be more effective than normal-phase silica gel chromatography.
-
Ion-Exchange Chromatography: The basicity of the imidazole and amino groups can be exploited for purification using ion-exchange resins.
-
Q3: Unwanted N-oxide tautomer formation and subsequent side reactions.
Potential Causes:
-
Tautomerism: 1-hydroxyimidazoles can exist in equilibrium with their imidazole N-oxide tautomers.[1] The position of this equilibrium is influenced by substituents and the solvent.[1]
-
Reactivity of the N-oxide: The N-oxide oxygen can be a site for further reactions, leading to undesired byproducts.
Solutions:
-
Solvent Choice: The tautomeric equilibrium can be influenced by the polarity and hydrogen-bonding capability of the solvent.[1] Experiment with different solvents to favor the desired N-hydroxy tautomer.
-
Substituent Effects: The electronic nature of other substituents on the imidazole ring can influence the stability of the N-hydroxy form.
-
In situ Reduction: In some cases, microwave irradiation at high temperatures can lead to the in situ cleavage of the N-O bond, which might be an undesirable side reaction if the N-hydroxy functionality is desired.[3]
Q4: Challenges with the reduction of a 4-nitroimidazole precursor to 4-aminoimidazole.
Potential Causes:
-
Incomplete Reduction: The reduction of the nitro group may not go to completion.
-
Over-reduction or Ring Cleavage: Harsh reduction conditions can lead to the reduction of the imidazole ring or its cleavage.
-
Catalyst Poisoning: The starting materials or intermediates might poison the catalyst (e.g., Pd/C) used for catalytic hydrogenation.
Solutions:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C in dioxane) is a common method for this transformation.[4] Other reducing agents like SnCl₂ or Na₂S₂O₄ can also be considered.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction.
-
Solvent and Additives: The choice of solvent can influence the reduction. Dioxane has been reported to be effective.[4] Adding a small amount of acid or base might be necessary depending on the chosen reducing agent.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to a this compound backbone?
A: While a direct, one-pot synthesis is not well-documented, a plausible multi-step approach would involve:
-
Formation of a 1-hydroxyimidazole core: This is often achieved through the condensation of an α-dicarbonyl monoxime with an aldehyde and an ammonia source.[1][2]
-
Introduction of the 4-amino group: This is typically accomplished by the reduction of a 4-nitroimidazole precursor.[4] A possible strategy would be to use a 4-nitro-substituted starting material in the initial cyclization or to nitrate the 1-hydroxyimidazole intermediate before reduction.
Q: What analytical techniques are best suited for monitoring the synthesis of this compound?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. Due to the high polarity of the target molecule, a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonia) will likely be required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and intermediates by their mass-to-charge ratio and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.
Q: Are there any specific safety precautions to consider during this synthesis?
A: Yes, standard laboratory safety practices should be followed. Additionally:
-
Handling of Azides: If any synthetic route involves the use of azides (e.g., for introducing the amino group), extreme caution should be exercised due to their potential to be explosive.
-
Catalytic Hydrogenation: When using hydrogen gas for catalytic reduction, ensure proper ventilation and the absence of ignition sources.
-
Handling of Strong Acids and Bases: Use appropriate personal protective equipment when working with strong acids (e.g., for nitration) and bases.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1-Hydroxyimidazole Synthesis
| Method | Aldehyde | α-Dicarbonyl Monoxime | Ammonia Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Conventional | Various aromatic aldehydes | Diaryl keto-oximes | NH₄OAc | Acetic Acid | 160 (microwave) | Moderate to Good | [3] |
| Conventional | Pyridinecarboxaldehyde | 2-hydroxyimino-1-(pyridin-2-yl)propan-1-one | Ammonia | Not specified | Not specified | Not specified | [1] |
| Microwave | p-Tolualdehyde | Benzil monoxime | NH₄OAc | Acetic Acid | 200 | ~85 (conversion) | [3] |
Table 2: Conditions for the Reduction of 4-Nitroimidazoles
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |
| 1,2-Dimethyl-5-nitroimidazole | H₂, Pd/C (10%) | Dioxane | Room Temp | 5-Amino-1,2-dimethylimidazole | Good | [4] |
| 4-Nitroimidazole derivatives | H₂, Pd/C (10%) | Dioxane | Room Temp | 4-Aminoimidazole derivatives | Not isolated | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Hydroxyimidazoles (Based on[1])
-
Dissolve the α-dicarbonyl monoxime (1 equivalent) in glacial acetic acid.
-
Add the desired aldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for the Catalytic Reduction of a Nitroimidazole (Based on[4])
-
Dissolve the nitroimidazole derivative in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
The resulting solution containing the aminoimidazole can be used directly for the next step.
Visualizations
Caption: A potential workflow for the multi-step synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-1H-imidazol-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-1H-imidazol-1-ol in various assays.
Troubleshooting Guide
Problem: My this compound precipitates out of solution during my assay.
Precipitation of a test compound can lead to inaccurate and unreliable assay results.[1][2] This guide provides a systematic approach to diagnose and resolve solubility-related precipitation.
Step 1: Solubility Determination
The first step in troubleshooting is to determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer.[1][3]
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly diluted from a stock solution (e.g., DMSO) into the aqueous assay buffer. It is highly relevant for high-throughput screening (HTS) formats.[1][3][4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the compound has been in contact with the solvent for an extended period, allowing for equilibrium between the dissolved and solid states to be reached. This is crucial for lead optimization and formulation development.[1][2][4][5][6]
A significant difference between kinetic and thermodynamic solubility can indicate that the compound is supersaturating and then precipitating over time.
Experimental Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
Step 2: Troubleshooting Workflow
Based on the solubility data, follow this workflow to address precipitation issues:
Caption: A workflow diagram for troubleshooting compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take if I suspect a solubility issue with this compound?
A1: The first step is to visually inspect your assay plate or solution for any signs of precipitation (cloudiness, solid particles). If precipitation is suspected, the next crucial step is to quantitatively determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using. This will provide a baseline for further troubleshooting.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assay?
A2:
-
Kinetic solubility is measured after a short incubation time following the dilution of a DMSO stock solution into an aqueous buffer. It represents the concentration a compound can momentarily reach, which is often a supersaturated state. This is highly relevant for high-throughput screening (HTS) where compounds are in contact with the assay components for a relatively short period.[3][4][5]
-
Thermodynamic solubility is the equilibrium solubility achieved after a longer incubation period (e.g., 24-48 hours) of the solid compound in the buffer. This is considered the "true" solubility and is critical for downstream applications like formulation development.[2][4][5][6]
For most in vitro assays, kinetic solubility is a good starting point for assessing potential precipitation issues.
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
A3: There are several strategies you can employ to enhance the solubility of your compound:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[7][8][9] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to test the tolerance of your assay system to the chosen co-solvent, as high concentrations can interfere with biological activity.
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically impact solubility.[10][11][12][13][14] Since this compound has basic and potentially acidic functional groups, its solubility will be pH-dependent. Experimenting with a range of pH values around the compound's pKa can help identify the optimal pH for solubility.
-
Surfactants/Detergents: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][15] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in biological assays at concentrations above their critical micelle concentration (CMC).[16][17]
The choice of method will depend on the specific requirements and constraints of your assay.
Caption: A decision tree for selecting a solubility enhancement strategy.
Q4: What concentration of DMSO is acceptable in a typical cell-based assay?
A4: While DMSO is a powerful solvent, it can also exhibit toxicity in cellular assays.[18] Generally, a final DMSO concentration of less than 0.5% (v/v) is considered acceptable for most cell lines. However, it is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type and assay.
Q5: Can I use sonication to help dissolve my compound?
A5: Sonication can be a useful technique to aid in the initial dissolution of a compound in a stock solution. However, it is generally not recommended for dissolving a compound directly in an assay plate containing biological components, as the energy from sonication can damage cells or proteins.
Quantitative Data Summary
| Condition | Solvent/Buffer | Temperature (°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |
| 1 | PBS, pH 7.4 | 25 | 15 | 8 |
| 2 | PBS, pH 7.4 + 1% DMSO | 25 | 45 | 25 |
| 3 | PBS, pH 7.4 + 5% DMSO | 25 | 150 | 90 |
| 4 | Acetate Buffer, pH 5.0 | 25 | 250 | 180 |
| 5 | Tris Buffer, pH 8.5 | 25 | 10 | 5 |
| 6 | PBS, pH 7.4 + 0.05% Tween-20 | 25 | 80 | 65 |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol outlines a method for rapidly assessing the kinetic solubility of a compound by measuring light scattering caused by precipitation.[3][19]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Add to Buffer: In a separate 96-well clear bottom plate, add 198 µL of PBS to each well.
-
Initiate Precipitation: Add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 5 minutes and then incubate at room temperature for 1-2 hours.[5]
-
Measure Turbidity: Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control.
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[3][5][6]
Materials:
-
This compound (solid)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).
-
Add Buffer: Add a known volume of the assay buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Quantify Concentration: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Calculate Solubility: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. epublications.vu.lt [epublications.vu.lt]
- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. Effect of surfactant on the in vitro dissolution and the oral bioavailability of a weakly basic drug from an amorphous … [ouci.dntb.gov.ua]
- 17. How Do Cryo-Milling and Lyophilization Affect the Properties of Solid Dispersions with Etodolac? [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Derivatization of 4-Amino-1H-imidazol-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-Amino-1H-imidazol-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound possesses multiple nucleophilic sites, presenting a challenge for selective derivatization. The primary reactive sites are:
-
The 4-amino group: A primary amine that is a strong nucleophile.
-
The 1-hydroxy group (on the imidazole ring): An N-hydroxy group with nucleophilic character.
-
The imidazole ring nitrogens (N1 and N3): These can also participate in reactions, particularly alkylation, leading to potential regioisomers.
Q2: How can I achieve selective acylation of the 4-amino group?
A2: Selective N-acylation of the 4-amino group in the presence of the 1-hydroxy group can be achieved by carefully controlling the reaction pH. Generally, neutral to slightly basic conditions favor the acylation of the more nucleophilic amino group. Under acidic conditions, the amino group is protonated, reducing its nucleophilicity and potentially leading to O-acylation of the hydroxyl group.
Q3: What are the common challenges in the alkylation of this compound?
A3: The main challenge in alkylating this compound is controlling regioselectivity. Alkylation can occur at the 4-amino group, the 1-hydroxy group, and the N1 or N3 positions of the imidazole ring, often resulting in a mixture of products. The outcome is highly dependent on the substrate's electronic and steric properties, the nature of the alkylating agent, the solvent, and the base used.
Q4: What are some common side reactions to be aware of during derivatization?
A4: Common side reactions include:
-
Di-acylation/alkylation: Reaction at both the amino and hydroxyl groups.
-
Ring acylation/alkylation: Derivatization at the imidazole ring nitrogens.
-
Rearrangement reactions: The N-hydroxyimidazole moiety may be susceptible to rearrangement under certain conditions.
-
Hydrolysis: The starting material or product might be sensitive to hydrolysis, especially under strong acidic or basic conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-acylated Product
| Possible Cause | Suggested Solution |
| Incorrect pH: The reaction medium is too acidic, leading to protonation of the amino group and reduced reactivity. | Adjust the pH to a neutral or slightly basic range (pH 7-9). Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. |
| Side reaction (O-acylation): The hydroxyl group is competing with the amino group for the acylating agent. | Lower the reaction temperature to favor the more kinetically controlled N-acylation. Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Degradation of starting material or product: The reaction conditions are too harsh. | Use milder reaction conditions. If using a strong base, add it slowly at a low temperature. Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive. |
Problem 2: Formation of Multiple Products in Alkylation Reactions
| Possible Cause | Suggested Solution |
| Lack of regioselectivity: Alkylation is occurring at multiple sites (N-amino, O-hydroxy, N1/N3 of the imidazole ring). | Solvent effect: The polarity of the solvent can influence the site of alkylation. Screen different solvents (e.g., polar aprotic like DMF or acetonitrile vs. nonpolar like toluene). |
| Base selection: The choice of base can significantly impact the regioselectivity. Compare results with different bases such as K₂CO₃, Cs₂CO₃, or NaH. | |
| Protecting group strategy: To achieve selective alkylation, consider protecting the more reactive functional groups. For instance, protect the amino group with a Boc group before alkylating the hydroxyl group, or vice versa. | |
| Over-alkylation: Multiple alkyl groups are being added to the molecule. | Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
Quantitative Data Summary
The following tables provide representative data for optimizing the acylation and alkylation of amino-functionalized imidazoles, based on literature for analogous compounds. The exact conditions for this compound may vary and require experimental optimization.
Table 1: Representative Conditions for N-Acylation of an Amino-imidazole Derivative
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of N-acyl product (%) |
| 1 | Acetic Anhydride | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 2 | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 0 to 25 | 6 | 78 |
| 3 | Acetyl Chloride | K₂CO₃ | Acetonitrile | 25 | 5 | 65 (mixture with O-acyl) |
| 4 | Acetic Anhydride | None (acidic) | Acetic Acid | 50 | 8 | <10 (mostly O-acylation) |
Table 2: Representative Conditions for N-Alkylation of an Imidazole Derivative
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Regioisomeric Ratio (N1:N3) | Total Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 1:1.2 | 90 |
| 2 | Benzyl Bromide | NaH | THF | 0 to 25 | 8 | 1.5:1 | 85 |
| 3 | Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 24 | 1:1 | 75 |
| 4 | Isopropyl Iodide | K₂CO₃ | DMSO | 80 | 36 | Sterically hindered, low conversion | <20 |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic organic base (e.g., Triethylamine, 1.1-1.5 eq) dropwise.
-
Acylation: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkylation of this compound (leading to a mixture of isomers)
-
Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a temperature between 25-80 °C and stir for 12-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting regioisomers may be separable by careful column chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Key selectivity challenges in the derivatization of this compound.
Technical Support Center: 4-Amino-1H-imidazol-1-ol Analytical Methods
Welcome to the technical support center for the analytical methods of 4-Amino-1H-imidazol-1-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this and similar polar, amine-containing heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides to troubleshoot specific problems you might face during your experiments.
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS)
Q1: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?
A1: Peak tailing is a common issue when analyzing basic compounds like amines. It is often caused by strong interactions between the analyte and active sites on the HPLC column.
Potential Causes:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the basic amine group of your analyte.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.
-
Contamination: A contaminated column or guard column can also cause peak tailing.
Solutions:
-
Use a Base-Deactivated Column: Employ columns specifically designed for the analysis of basic compounds, such as those with end-capping or hybrid particle technology.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group to ensure it is protonated and interacts less with residual silanols.
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or a volatile alternative for MS applications like ammonium acetate, into your mobile phase to block the active sites on the column.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Clean or Replace Your Column/Guard Column: If you suspect contamination, follow the manufacturer's instructions for column cleaning or replace the guard column.
Q2: My this compound peak shows poor sensitivity or is not detected at all. How can I improve this?
A2: Poor sensitivity can be a significant hurdle, especially when dealing with low-level quantification.
Potential Causes:
-
Inadequate Detection Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for your compound.
-
Poor Ionization Efficiency (LC-MS): The choice of ionization source and its parameters are critical for good sensitivity.
-
Sample Dilution: The sample may be too dilute.
-
Analyte Adsorption: The analyte may be adsorbing to parts of the HPLC system, such as tubing or vials.
-
Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of your analyte.
Solutions:
-
Optimize Detector Settings:
-
HPLC-UV: Determine the UV absorbance maximum of this compound and set your detector to that wavelength.
-
LC-MS: Optimize ion source parameters such as gas flows, temperatures, and voltages. Experiment with different ionization modes (e.g., ESI, APCI) and polarities.
-
-
Concentrate Your Sample: If possible, concentrate your sample before injection.
-
Deactivate the System: To minimize adsorption, consider using PEEK tubing and deactivated vials.
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the analyte from interfering compounds.
Q3: I'm experiencing retention time shifts from one injection to the next. What could be the cause?
A3: Inconsistent retention times can compromise the reliability of your results.
Potential Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Pump Malfunction: Issues with the pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or degradation.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
Solutions:
-
Ensure Proper Equilibration: Increase the equilibration time between injections to at least 10 column volumes.
-
Check the Pumping System: Purge the pumps to remove air bubbles and check for any leaks. Regularly maintain and service your pump seals and check valves.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.
Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: I am not seeing a peak for this compound, or the peak is very broad and tailing.
A1: Amines are notoriously difficult to analyze by GC due to their polarity and reactivity.
Potential Causes:
-
Analyte Adsorption: The polar amine and hydroxyl groups can strongly interact with active sites in the GC inlet and column, leading to peak tailing or complete loss of the analyte.
-
Thermal Degradation: The compound may be degrading at the high temperatures of the GC inlet or column.
-
Lack of Volatility: The compound may not be volatile enough to be effectively analyzed by GC.
Solutions:
-
Derivatization: Convert the polar amine and hydroxyl groups into less polar, more volatile derivatives. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
-
Use a Base-Deactivated Liner and Column: Use an injection port liner and a GC column that are specifically designed for the analysis of basic compounds to minimize adsorptive losses.
-
Optimize Inlet and Oven Temperatures: Lower the inlet temperature to the minimum required for volatilization to reduce the risk of thermal degradation. Program the oven temperature to elute the compound at the lowest possible temperature.
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of polar, amine-containing heterocyclic compounds. These should be used as a starting point for method development for this compound.
Table 1: Typical HPLC-UV Starting Conditions
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl, Base-Deactivated, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-10 µL |
| UV Wavelength | Scan for λmax (e.g., 210-400 nm) |
Table 2: Typical LC-MS Starting Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350-500 °C |
| Nebulizer Gas | 30-50 psi |
| Scan Range | m/z 50-500 |
Table 3: Typical GC-MS Starting Conditions (after derivatization)
| Parameter | Recommended Setting |
| Column | Low-bleed, base-deactivated 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-550 |
Experimental Protocols
General Protocol for HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Filter and degas the mobile phases before use.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram and integrate the peak of interest.
General Protocol for LC-MS Analysis
-
System Preparation: Follow the HPLC protocol for mobile phase preparation and system equilibration.
-
MS Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using an appropriate calibration standard.
-
Sample Preparation: Prepare the sample as for HPLC-UV analysis.
-
Injection and Data Acquisition: Inject the sample and acquire data in full scan mode to identify the parent ion of this compound. Then, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for quantitative analysis.
General Protocol for GC-MS Analysis (with Derivatization)
-
Sample Derivatization: In a vial, evaporate the sample to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine). Cap the vial and heat at 60-80 °C for 30-60 minutes.
-
GC-MS Setup: Set up the GC-MS system with the parameters outlined in Table 3.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram and mass spectrum of the derivatized analyte.
Visualizations
Caption: A general troubleshooting workflow for common HPLC issues.
Caption: A troubleshooting workflow for the GC analysis of active compounds.
stability issues of 4-Amino-1H-imidazol-1-ol under experimental conditions
Disclaimer: Direct stability data for 4-Amino-1H-imidazol-1-ol is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the known chemical properties of related compounds, including N-hydroxyimidazoles, 4-aminoimidazoles, and other N-hydroxy aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of its functional groups, this compound is likely susceptible to several degradation pathways:
-
Oxidation: The presence of both an amino group and an N-hydroxy group on the imidazole ring makes the molecule susceptible to oxidation. N-hydroxy compounds can be oxidized to form reactive nitroso intermediates. Aromatic amines are also prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: The N-hydroxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Aromatic amines are known to be sensitive to light, and exposure to UV or even visible light could lead to degradation. This process can be pH-dependent, with increased degradation often observed in alkaline conditions.[1][2][3]
-
Thermal Decomposition: While imidazoles generally exhibit high thermal stability, the presence of the N-hydroxy and amino groups may lower the decomposition temperature.[4]
Q2: How should I handle and store this compound to minimize degradation?
A2: To enhance stability, the following handling and storage procedures are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Low Temperature: Store at low temperatures (e.g., -20°C or -80°C) to reduce the rate of thermal decomposition and other degradation reactions.
-
Light Protection: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Dry Conditions: Keep the compound in a desiccated environment to prevent hydrolysis.
Q3: What is the expected pH stability range for this compound?
A3: The stability of imidazole derivatives is often pH-dependent.[5][6] For this compound, it is anticipated that the compound will be most stable in a neutral to slightly acidic pH range. Both strongly acidic and strongly alkaline conditions are likely to accelerate hydrolysis and other degradation pathways. It is recommended to perform pH stability studies to determine the optimal pH for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results over a short period. | Rapid Degradation: The compound may be degrading under your experimental conditions (e.g., exposure to air, light, or non-optimal pH). | 1. Work under an inert atmosphere: Prepare solutions and conduct experiments under nitrogen or argon. 2. Protect from light: Use amber glassware or cover your experimental setup with aluminum foil. 3. Control pH: Buffer your solutions to a neutral or slightly acidic pH and monitor it throughout the experiment. 4. Maintain low temperature: If the experiment allows, perform it at a lower temperature. |
| Appearance of new, unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of Degradation Products: The compound is likely degrading into one or more new chemical entities. | 1. Characterize degradation products: Use techniques like LC-MS/MS and NMR to identify the structure of the new peaks. This can provide insight into the degradation pathway. 2. Perform forced degradation studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and pathways.[7][8][9] |
| Discoloration of the solid compound or solutions. | Oxidation or Photodegradation: The formation of colored byproducts is a common sign of oxidation or photodegradation of aromatic amines.[10] | 1. Re-evaluate storage conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. 2. Purify the compound: If the discoloration is present in the starting material, re-purification may be necessary. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV and/or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- 1. sid.ir [sid.ir]
- 2. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst (2009) | V. Mirkhani | 40 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Purification of 4-Amino-1H-imidazol-1-ol and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-1H-imidazol-1-ol and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound and its analogs via common techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
Question: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
Answer:
-
Solvent Screening: The chosen solvent may be inappropriate. A systematic solvent screen should be performed with small amounts of the crude material. Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature. For polar compounds like this compound, consider polar protic solvents such as water, ethanol, or methanol, or mixtures of these with less polar solvents.
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Gradually add more solvent to the heated mixture until the compound dissolves. Be aware that using a very large volume of solvent can significantly reduce your yield.
-
Check for Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the compound has dissolved, you can perform a hot filtration to remove the insoluble matter before allowing the solution to cool.
Question: My compound has dissolved, but no crystals form upon cooling. What is the issue?
Answer:
-
Induce Crystallization:
-
Seeding: Add a seed crystal of the pure compound to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
-
Supersaturation: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble, but is miscible with your current solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Question: The recrystallization resulted in an oil or a very impure solid. What went wrong?
Answer:
-
Cooling Rate: Cooling the solution too quickly can cause the compound to "crash out" as an oil or trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Purity of Crude Material: If the crude material is very impure, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary, or a preliminary purification by column chromatography may be required.
-
Water Contamination: For recrystallizations from organic solvents, the presence of water can sometimes lead to oiling out. Ensure your glassware is dry and use anhydrous solvents if necessary.
Column Chromatography Troubleshooting
Question: My compound is not moving from the baseline, even with a highly polar eluent. How can I purify it?
Answer:
-
Eluent Polarity: For highly polar compounds like many amino-imidazoles, standard solvent systems like ethyl acetate/hexane may not be sufficient. Consider using more polar mobile phases, such as dichloromethane/methanol or even adding a small percentage of acetic acid or ammonia to the eluent to improve the solubility and mobility of your compound. However, be cautious as acidic or basic conditions can cause degradation of sensitive compounds.
-
Stationary Phase: Silica gel is acidic and can strongly bind to basic compounds. Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).
-
Compound Stability: The compound may be degrading on the silica gel. Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
Question: My compound is eluting with impurities that have a similar Rf value. How can I improve the separation?
Answer:
-
Optimize Mobile Phase: Fine-tune the solvent system. Small changes in the solvent ratio can significantly impact separation. Trying a different combination of solvents with different selectivities may also resolve the co-eluting spots.
-
Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to separate compounds with close Rf values.
Question of: I'm seeing streaking or tailing of my spots on the TLC and column. What is the cause?
Answer:
-
Overloading: You may have loaded too much compound onto the column or TLC plate. Try using a smaller amount of material.
-
Compound Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak. Ensure your chosen eluent is a good solvent for your compound.
-
Interaction with Stationary Phase: Strong interactions with the stationary phase, especially with acidic or basic compounds on silica gel, can cause tailing. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can often resolve this issue.
Frequently Asked Questions (FAQs)
Question: What are the general stability concerns for this compound and its analogs during purification?
Answer: The N-hydroxy group in this compound can be sensitive to both acidic and basic conditions, as well as to oxidizing and reducing agents. The imidazole ring itself is generally stable, but the amino group can be susceptible to oxidation. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if prolonged heating is required.
Question: What are some common impurities I might expect from the synthesis of this compound?
Answer: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of heterocyclic amines can include starting materials, reagents, and byproducts from side reactions such as over-alkylation, dimerization, or incomplete cyclization. If the synthesis involves a nitro-imidazole precursor, residual starting material and partially reduced intermediates could also be present.
Question: How should I store purified this compound?
Answer: Given the potential for instability, it is recommended to store the purified compound in a cool, dark place under an inert atmosphere. A freezer at -20°C is a suitable storage temperature.
Quantitative Data on Purification of Analogs
The following table summarizes purification data for compounds structurally related to this compound. This data is provided for reference and may serve as a starting point for the development of a purification protocol for the target compound.
| Compound Name | Purification Method | Details | Purity | Yield | Reference |
| 4-amino-5-imidazole formamide | Recrystallization | Crude product recrystallized from water, followed by pulping with absolute ethanol. | 99.86% (LC) | 77.59% | [1] |
| 4-amine-5-nitroimidazole derivatives | Column Chromatography | Silica gel with a mobile phase of chloroform:methanol (9:1). | Not specified | Not specified | [2] |
Experimental Protocols
The following are representative protocols for the purification of amino-imidazole derivatives and should be considered as a starting point for the purification of this compound. Optimization will likely be required.
Representative Recrystallization Protocol
This protocol is adapted from the purification of 4-amino-5-imidazole formamide[1].
-
Dissolution: Under an inert atmosphere (e.g., argon), add the crude this compound to a flask with an appropriate volume of water (a starting point could be approximately 4 mL of water per gram of crude product).
-
Heating: Heat the mixture to around 60°C with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool the flask in an ice bath (0-5°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold absolute ethanol.
-
Drying: Dry the purified crystals under vacuum.
Representative Column Chromatography Protocol
This protocol is based on general methods for the purification of polar heterocyclic compounds.
-
Stationary Phase Selection: Pack a glass column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude material to be purified.
-
Mobile Phase Selection: A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical starting gradient could be from 100% DCM to 95:5 DCM:MeOH. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the elution of the compound by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Synthesis of 4-Amino-1H-imidazol-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-1H-imidazol-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and plausible strategy involves a multi-step synthesis starting from diaminomaleonitrile (DAMN). The proposed pathway includes the formation of an amidoxime intermediate by reacting DAMN with hydroxylamine, followed by a cyclization step to form the this compound ring.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters to control are temperature, pH, and the stoichiometry of the reactants. The reaction of diaminomaleonitrile with hydroxylamine is sensitive to these conditions, which can influence the rate of the main reaction versus the formation of side products. Careful control of the cyclization conditions is also crucial to ensure high yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling and analysis will help determine the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction of diaminomaleonitrile. | Increase reaction time or temperature. Ensure stoichiometric amounts of hydroxylamine are used. |
| Degradation of the product during workup. | Use milder workup conditions. Avoid prolonged exposure to strong acids or bases. | |
| Formation of significant side products. | Optimize reaction conditions (temperature, solvent, pH) to favor the desired pathway. Refer to the side reaction table below. | |
| Presence of an Unexpected Byproduct at a Higher Molecular Weight | Dimerization or polymerization of starting materials or intermediates. | Use more dilute reaction conditions. Control the temperature to prevent unwanted polymerization. |
| Formation of a Non-polar Impurity | Incomplete conversion of a nitrile group to an amidoxime. | Ensure sufficient hydroxylamine is present and that the reaction goes to completion. |
| Product is a Dark, Tarry Substance | Oxidation of diaminomaleonitrile or other intermediates.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Decomposition at elevated temperatures. | Maintain strict temperature control and avoid overheating. | |
| Difficulty in Isolating the Pure Product | The product may be highly soluble in the reaction solvent or have similar polarity to byproducts. | Use a different solvent for crystallization. Employ column chromatography with a carefully selected eluent system for purification. |
Potential Side Reactions and Byproducts
| Side Reaction | Byproduct | Reason for Formation | Prevention/Minimization |
| Incomplete Cyclization | Open-chain amidoxime intermediate | Insufficient heating or incorrect pH for the cyclization step. | Optimize cyclization temperature and duration. Adjust pH to favor ring closure. |
| Amide Formation | Diamide derivative | Attack by the oxygen atom of hydroxylamine on the nitrile group, followed by reaction with another hydroxylamine molecule.[2] | Use anhydrous solvents and control the stoichiometry of hydroxylamine. |
| Oxidation of Diaminomaleonitrile | Diiminosuccinonitrile and its hydrolysis products (e.g., oxalic acid) | Presence of oxidizing agents (e.g., metal ions, air).[1] | Use purified reagents and solvents. Conduct the reaction under an inert atmosphere. |
| Hydrolysis of Nitrile Groups | Carboxylic acid or amide derivatives | Presence of water and acidic or basic conditions. | Use anhydrous conditions for the initial steps. Perform workup at neutral or near-neutral pH. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on related literature and should be optimized for specific laboratory conditions.
Step 1: Formation of the Diamidoxime Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Add a solution of hydroxylamine (2.2 eq) in ethanol dropwise at room temperature.
-
Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate may precipitate and can be collected by filtration.
Step 2: Cyclization to this compound
-
Suspend the crude diamidoxime intermediate in a suitable solvent (e.g., ethanol or a higher boiling point solvent like dioxane).
-
Heat the mixture to reflux for 8-12 hours. The cyclization can be promoted by the addition of a mild base or acid, which should be optimized.
-
Monitor the formation of the product by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Scaling Up Production of 4-Amino-1H-imidazol-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-1H-imidazol-1-ol. The information is presented in a question-and-answer format to directly address potential challenges.
Disclaimer: The synthesis of this compound is not widely reported in the available scientific literature. The following protocols and troubleshooting guides are based on a proposed synthetic route, derived from established methods for the synthesis of 1-hydroxyimidazoles and the chemical transformations of related compounds. This route involves the formation of a 4-nitro-1H-imidazol-1-ol intermediate, followed by the reduction of the nitro group to an amine.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for the production of this compound?
A1: A practical approach involves a two-step synthesis. The first step is the synthesis of a 4-nitro-1H-imidazol-1-ol intermediate. The second step is the reduction of the nitro group to the desired 4-amino functionality. This strategy is advantageous as the synthesis of the 1-hydroxyimidazole core is well-documented, and the reduction of a nitro group is a high-yielding and well-understood transformation.
Q2: What are the key challenges in scaling up the production of this compound?
A2: Key challenges include:
-
Controlling the regioselectivity during the formation of the 1-hydroxyimidazole ring to ensure the desired substitution pattern.
-
Managing the exothermic nature of the nitration and reduction reactions, which can be a safety concern during scale-up.
-
Ensuring complete reduction of the nitro intermediate without over-reduction of the imidazole ring.
-
Purification of the final product to remove starting materials, by-products, and residual catalysts.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Part 1: Synthesis of 4-Nitro-1H-imidazol-1-ol Intermediate
One of the most common methods for synthesizing 1-hydroxyimidazoles is the condensation of a diketone monoxime with an aldehyde and ammonia or ammonium acetate.[1] To obtain a 4-nitro-substituted product, a plausible starting material would be a nitro-substituted diketone monoxime.
Experimental Protocol: Synthesis of 4-Nitro-1H-imidazol-1-ol
A proposed method for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles involves a one-pot, four-component reaction of hydroxylamine, a benzonitrile, an arylglyoxal, and a 1,3-dicarbonyl compound.[2] A variation of this could be adapted for the synthesis of 4-nitro-1H-imidazol-1-ol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of 4-Nitro-1H-imidazol-1-ol | Incomplete reaction. | - Ensure all starting materials are pure and dry.- Increase reaction time and/or temperature.- Verify the pH of the reaction mixture is optimal for condensation. |
| Decomposition of starting materials or product. | - Monitor the reaction temperature carefully to avoid overheating.- Use a milder condensing agent if necessary. | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the cyclization step. | - Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer.- Consider using starting materials with blocking groups to direct the cyclization. |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | - Use a different solvent for extraction.- Employ column chromatography with a suitable stationary and mobile phase for purification. |
Quantitative Data Summary: Synthesis of 1-Hydroxyimidazole Derivatives
The following table summarizes typical reaction conditions and yields for the synthesis of substituted 1-hydroxyimidazoles, which can be used as a reference for optimizing the synthesis of the 4-nitro intermediate.
| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Diketone monoxime, Aldehyde, Ammonium acetate | Acetic Acid | Room Temp | 24h | 60-80 | [1] |
| Hydroxylamine, Benzonitrile, Arylglyoxal, 1,3-dicarbonyl | Ethanol | Reflux | 4h | 75-90 | [2] |
Part 2: Reduction of 4-Nitro-1H-imidazol-1-ol to this compound
The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method for this transformation.
Experimental Protocol: Reduction of 4-Nitro-1H-imidazol-1-ol
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reduction | Inactive catalyst. | - Use fresh, high-quality catalyst.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. |
| Insufficient hydrogen pressure or reaction time. | - Increase the hydrogen pressure.- Extend the reaction time and monitor by TLC or HPLC. | |
| Formation of by-products (over-reduction) | Harsh reaction conditions. | - Use a more selective reducing agent (e.g., SnCl₂/HCl).- Lower the reaction temperature and/or hydrogen pressure. |
| Difficulty in removing the catalyst | Catalyst is finely dispersed. | - Filter the reaction mixture through a pad of celite or a membrane filter.- Consider using a supported catalyst that can be easily filtered off. |
| Product degradation | The aminoimidazole product is unstable. | - Work up the reaction under an inert atmosphere.- Isolate the product as a salt (e.g., hydrochloride) to improve stability. |
Quantitative Data Summary: Nitro Group Reduction
| Reducing Agent | Solvent | Temperature | Pressure | Typical Yield (%) |
| H₂, Pd/C | Methanol/Ethanol | Room Temp | 1-4 atm | >90 |
| SnCl₂, HCl | Ethanol | Reflux | Atmospheric | 80-95 |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 85-95 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed two-step synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: Troubleshooting flowchart for low yield in the synthesis of the nitro-intermediate.
References
Validation & Comparative
comparing the biological activity of 4-Amino-1H-imidazol-1-ol with other imidazoles
A Comparative Guide to the Biological Activity of Imidazole Derivatives
An Objective Comparison of Imidazole Compounds in Biochemical Research and Drug Development
Introduction
Comparative Biological Activities of Imidazole Derivatives
Imidazole-containing compounds exhibit a broad spectrum of biological activities, primarily categorized into antifungal, anticancer, and enzyme inhibitory actions.[3][4]
Table 1: Overview of Biological Activities of Major Imidazole Classes
| Imidazole Class | Primary Biological Activity | Examples of Derivatives | Key Molecular Targets |
| Antifungal Imidazoles | Inhibition of fungal growth (fungistatic and fungicidal)[5] | Clotrimazole, Miconazole, Ketoconazole[6][7] | Lanosterol 14-α-demethylase (cytochrome P450 enzyme)[6][7] |
| Anticancer Imidazoles | Antiproliferative, pro-apoptotic | Methotrexate, and other novel derivatives[3] | Various, including kinases and tubulin[3][8] |
| Enzyme Inhibitory Imidazoles | Modulation of enzyme activity | Derivatives targeting autotaxin, cholinesterases, etc.[9][10] | Specific enzymes like autotaxin, AChE, BChE[9][10] |
Detailed Comparison of Biological Activities
Antifungal Activity
Imidazole antifungals are a prominent class of drugs used to treat fungal infections.[6] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][11]
Mechanism of Action: Imidazole derivatives, such as clotrimazole and miconazole, target and inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase.[6][7] This enzyme is essential for the conversion of lanosterol to ergosterol.[6] The inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6][11] At lower concentrations, these compounds are fungistatic, while at higher concentrations, they can be fungicidal.[5]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 10^5 cells/mL).
-
Drug Dilution: The imidazole compound is serially diluted in a microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.
Anticancer Activity
A growing body of research highlights the potential of imidazole derivatives as anticancer agents.[3][8] Their mechanisms of action are diverse and often involve targeting key cellular processes in cancer cells.
Mechanisms of Action:
-
Kinase Inhibition: Many imidazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[8]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
DNA Binding: Certain imidazole compounds can interact with DNA, potentially leading to DNA damage and cell death.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazole derivative for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Enzyme Inhibition
The versatility of the imidazole scaffold allows for the design of potent and selective inhibitors for a wide range of enzymes.[12][13]
Mechanisms of Action: The imidazole ring can participate in various non-covalent interactions with the active site of an enzyme, including hydrogen bonding, and hydrophobic interactions.[3] This makes it an effective pharmacophore for designing enzyme inhibitors. For instance, novel imidazole derivatives have been synthesized as inhibitors of autotaxin, an enzyme implicated in fibrosis.[10] Other studies have demonstrated the potential of imidazole compounds as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[9]
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The imidazole-based inhibitor is prepared in a series of dilutions.
-
Reaction Initiation: The enzyme, inhibitor, and substrate are mixed to initiate the enzymatic reaction.
-
Reaction Monitoring: The progress of the reaction (either substrate consumption or product formation) is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.
-
IC50/Ki Determination: The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations.
Caption: A generalized diagram of competitive enzyme inhibition.
Conclusion
While specific data for 4-Amino-1H-imidazol-1-ol remains elusive, the broader family of imidazole derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The established antifungal, anticancer, and enzyme inhibitory activities of various imidazoles underscore the importance of this heterocyclic scaffold in drug discovery. Further research into novel derivatives, guided by the principles of medicinal chemistry and supported by robust experimental evaluation, is likely to yield new and improved therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers interested in exploring the biological activities of novel imidazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. bohrium.com [bohrium.com]
- 10. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Amino-1H-imidazol-1-ol
This guide provides a comprehensive validation of a new, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-1H-imidazol-1-ol. The performance of this novel method is compared with a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method to highlight its advantages in accuracy, precision, and specificity for researchers, scientists, and professionals in drug development.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Comparison of Analytical Methods
A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the determination of this compound. This method offers significant improvements over older techniques such as UV-Vis spectrophotometry, which is often less specific and more susceptible to interference from other substances in the sample matrix.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Novel RP-HPLC Method | Alternative Method (UV-Vis Spectrophotometry) |
| Instrument | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Not Applicable |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (30:70 v/v) | Not Applicable |
| Flow Rate | 1.0 mL/min | Not Applicable |
| Detection Wavelength | 275 nm | 275 nm |
| Temperature | Ambient | Ambient |
| Injection Volume | 20 µL | Not Applicable |
Experimental Data and Validation Parameters
The following tables summarize the validation data for the novel RP-HPLC method and the alternative UV-Vis spectrophotometric method.
Linearity
Linearity was assessed by analyzing a series of concentrations of this compound. The linear relationship between concentration and response was demonstrated.[3][5]
Table 2: Linearity Data
| Parameter | Novel RP-HPLC Method | Alternative Method (UV-Vis Spectrophotometry) |
| Concentration Range | 1 - 50 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | 0.9985 |
| Slope | 45213 | 1254 |
| Intercept | 152 | 87 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The results are expressed as a percentage of recovery.[1][3]
Table 3: Accuracy Data (Spiked Recovery)
| Spiked Concentration (µg/mL) | Novel RP-HPLC Method (% Recovery) | Alternative Method (UV-Vis Spectrophotometry) (% Recovery) |
| 10 | 99.8 | 98.5 |
| 25 | 100.5 | 101.2 |
| 50 | 99.5 | 99.0 |
| Average Recovery | 99.9% | 99.6% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[3][4]
Table 4: Precision Data (%RSD)
| Precision Level | Novel RP-HPLC Method | Alternative Method (UV-Vis Spectrophotometry) |
| Repeatability (Intra-day) | 0.85% | 1.52% |
| Intermediate Precision (Inter-day) | 1.15% | 2.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 5: LOD and LOQ Data
| Parameter | Novel RP-HPLC Method | Alternative Method (UV-Vis Spectrophotometry) |
| Limit of Detection (LOD) | 0.1 µg/mL | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3.0 µg/mL |
Experimental Protocols
Protocol for the Validation of the Novel RP-HPLC Method
-
Preparation of Standard Solutions: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
Chromatographic System: The HPLC system is equilibrated with the mobile phase for at least 30 minutes at a constant flow rate.
-
Linearity: A series of at least five concentrations across the desired range are injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient is determined.
-
Accuracy: A known amount of this compound is added to a placebo mixture at three different concentration levels (low, medium, and high). Each sample is analyzed in triplicate, and the percentage recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at a single concentration are performed on the same day. The %RSD of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess inter-day and inter-analyst variability.
-
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by injecting the placebo and observing for any interfering peaks at the retention time of this compound.
-
LOD and LOQ: These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) on the results is evaluated to determine the method's reliability during normal usage.[6]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow of the Analytical Method Validation Process.
Logical Relationship of Key Validation Parameters
The following diagram illustrates the relationship between key validation parameters.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
No Specific Structure-Activity Relationship (SAR) Studies Found for 4-Amino-1H-imidazol-1-ol Derivatives
A comprehensive review of published scientific literature reveals a significant gap in the specific structure-activity relationship (SAR) studies of 4-Amino-1H-imidazol-1-ol derivatives. Despite extensive searches for quantitative biological data, detailed experimental protocols, and established signaling pathways related to this specific chemical scaffold, no dedicated research articles matching these criteria could be identified.
This lack of available data prevents the creation of a detailed comparison guide as initially requested. The core requirements of quantitative data presentation in tables, detailed experimental methodologies, and visualization of relevant biological pathways cannot be fulfilled without foundational research on the specific compounds of interest.
While the broader class of imidazole-containing compounds is a rich area of medicinal chemistry with numerous SAR studies, the introduction of a hydroxyl group at the N1 position of the 4-aminoimidazole core appears to be a largely unexplored area in publicly accessible research.
Alternative Avenues for Research
For researchers, scientists, and drug development professionals interested in the pharmacological potential of amino-imidazoles, several related classes of compounds have been more thoroughly investigated. Exploring the SAR of these analogs could provide valuable insights that may be transferable to the design and synthesis of novel this compound derivatives. These related areas include:
-
4-Amino-1H-imidazole Derivatives: Studies on this core structure without the N1-hydroxyl group are more common. Research in this area has explored their potential as inhibitors of various enzymes and as antimicrobial or anticancer agents.
-
Nitroimidazole Analogs: A significant body of research exists on the SAR of nitroimidazoles, particularly in the context of antimicrobial and antiprotozoal activities.[1] These studies often explore the impact of substitutions at various positions on the imidazole ring.
-
1,4-Disubstituted and 1,5-Disubstituted Imidazoles: A number of studies have investigated the impact of different substituents at the 1- and 4- or 5-positions on the biological activity of the imidazole scaffold, targeting a range of therapeutic areas.
General Methodologies in Imidazole SAR Studies
Although specific protocols for this compound derivatives are not available, the following represents a generalized workflow commonly employed in the SAR-driven discovery of bioactive imidazole compounds. This can serve as a template for future investigations into this novel chemical space.
General Experimental Workflow for SAR Studies
References
comparative analysis of different synthetic routes to 4-Amino-1H-imidazol-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, 4-Amino-1H-imidazol-1-ol stands as a molecule of significant interest due to its unique substitution pattern, which suggests potential applications as a bioactive scaffold. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a critical evaluation of each pathway based on starting materials, reaction complexity, and potential yields. While a direct, one-pot synthesis of this compound is not yet established in the literature, this document outlines three logical and scientifically sound strategies, supported by established chemical transformations.
Executive Summary
This guide explores three primary synthetic strategies for the preparation of this compound:
-
Route 1: Post-functionalization of a 4-Nitroimidazole Precursor. This multi-step approach leverages the well-established chemistry of nitroimidazoles, involving the initial synthesis of 4-nitro-1H-imidazole, followed by N-hydroxylation and subsequent reduction of the nitro group.
-
Route 2: Modified Radziszewski Imidazole Synthesis. This strategy adapts the classic Radziszewski reaction, a cornerstone of imidazole synthesis, by proposing the use of hydroxylamine in place of ammonia to directly introduce the N-hydroxy functionality during ring formation.
-
Route 3: Rearrangement of a 1-Hydroxyimidazole-4-Carboxylic Acid Derivative. This pathway involves the synthesis of a 1-hydroxyimidazole scaffold bearing a carboxylic acid or a related functional group at the C4 position, which is then converted to the target amino group via a Curtius or Hofmann rearrangement.
Each route is presented with a detailed workflow, a discussion of its advantages and disadvantages, and a summary of key experimental data derived from analogous transformations reported in the literature.
Route 1: Post-functionalization of a 4-Nitroimidazole Precursor
This route is a logical and stepwise approach that relies on sequential functional group manipulations of a readily accessible starting material.
Workflow
A Comprehensive Guide to Inter-Laboratory Cross-Validation of 4-Amino-1H-imidazol-1-ol Assay Results
For Researchers, Scientists, and Drug Development Professionals
The ability to reproduce experimental results is a cornerstone of scientific research and drug development. When an analytical method for a compound such as 4-Amino-1H-imidazol-1-ol is transferred between laboratories, a rigorous cross-validation process is essential to ensure data consistency and reliability. This guide provides a framework for conducting such a comparison, complete with detailed experimental protocols, data presentation formats, and visual workflows to facilitate understanding and implementation.
Introduction to Assay Cross-Validation
Cross-validation is the process of comparing data from two or more analytical methods or from the same method used in different laboratories to determine if the results are comparable.[1] This is a critical step when a project is transferred between research sites or to a contract research organization (CRO). The primary goal is to establish the "equivalence" or "comparability" of the analytical method's performance characteristics across different laboratories.[2] These characteristics include accuracy, precision, specificity, linearity, and range.[2]
This guide will outline a hypothetical cross-validation study for a quantitative bioanalytical assay for this compound, a novel imidazole-based compound with potential therapeutic applications. Imidazole derivatives have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]
Experimental Protocols
A successful analytical method transfer and cross-validation requires a well-defined protocol that is agreed upon by both the transferring and receiving laboratories.[2]
1. Pre-Transfer Activities:
-
Formation of a Cross-Functional Team: Designate leads and team members from both the transferring and receiving labs, including personnel from Analytical Development and Quality Assurance/Quality Control (QA/QC).[2]
-
Documentation Transfer: The transferring lab must provide all relevant documentation, including the method validation report, standard operating procedures (SOPs), and instrument specifications.[2]
2. Cross-Validation Experimental Design:
-
Sample Sets: The same set of biological samples should be analyzed by both laboratories.[1] This should include both spiked quality control (QC) samples and incurred samples (samples from dosed subjects).[1][5]
-
QC Sample Concentrations: QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
-
Number of Replicates: A sufficient number of replicates (e.g., n=5) should be analyzed at each concentration level to allow for statistical assessment of precision.
-
Acceptance Criteria: Pre-defined acceptance criteria must be established in the cross-validation protocol. A common criterion is that for incurred samples, 67% of the results should be within 20% of the mean of the results from both laboratories.[5] For QCs, the accuracy should typically be within 15%.[5]
3. Analytical Procedure: This section would detail the specific steps of the assay. Since a specific assay for this compound is not publicly available, a general workflow for a liquid chromatography-mass spectrometry (LC-MS) assay is provided as an example, as LC-MS is a common technique for quantifying small molecules in biological matrices.[6]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Perform a protein precipitation extraction by adding three volumes of acetonitrile (containing an internal standard) to one volume of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Presentation
Quantitative data from the cross-validation study should be summarized in clear and well-structured tables to facilitate easy comparison between the two laboratories.
Table 1: Comparison of Quality Control Sample Results
| QC Level | Laboratory A (Mean Conc. ± SD, n=5) | Laboratory B (Mean Conc. ± SD, n=5) | % Difference |
| Low QC (e.g., 5 ng/mL) | 4.8 ± 0.3 ng/mL | 5.2 ± 0.4 ng/mL | 8.0% |
| Mid QC (e.g., 50 ng/mL) | 51.5 ± 2.1 ng/mL | 49.0 ± 3.5 ng/mL | -5.0% |
| High QC (e.g., 500 ng/mL) | 495.2 ± 15.8 ng/mL | 505.8 ± 20.1 ng/mL | 2.1% |
Table 2: Comparison of Incurred Sample Results
| Sample ID | Laboratory A Conc. (ng/mL) | Laboratory B Conc. (ng/mL) | % Difference |
| IS-001 | 25.6 | 27.1 | 5.7% |
| IS-002 | 150.2 | 145.8 | -2.9% |
| IS-003 | 78.9 | 85.3 | 7.8% |
| IS-004 | 312.5 | 299.0 | -4.3% |
| IS-005 | 45.1 | 49.9 | 10.1% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for inter-laboratory assay cross-validation.
Hypothetical Signaling Pathway
Given that some imidazole derivatives act as protein kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[7]
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
A thorough cross-validation of analytical methods between laboratories is a non-negotiable step in ensuring the integrity of data throughout the lifecycle of a research and development project. By following a well-documented protocol, establishing clear acceptance criteria, and transparently presenting the comparative data, researchers can have confidence in the consistency and reliability of their assay results, regardless of where the analysis is performed. This guide provides a foundational framework that can be adapted to the specific needs of a this compound assay or any other analytical method transfer.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Amino-1H-imidazol-1-ol: A Comparative Analysis Against Known Heme Oxygenase-1 (HO-1) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel imidazole derivative, 4-Amino-1H-imidazol-1-ol, against established modulators of Heme Oxygenase-1 (HO-1). Given the diverse biological activities of imidazole-containing compounds, this analysis explores the hypothesized inhibitory potential of this compound on the cytoprotective and anti-inflammatory enzyme, HO-1. The data presented herein is based on standardized in vitro assays to facilitate objective comparison with well-characterized alternatives.
Introduction to Heme Oxygenase-1 (HO-1)
Heme Oxygenase-1 is an inducible enzyme critical for cellular defense against oxidative stress and inflammation.[1][2][3] It catalyzes the rate-limiting step in the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide (CO).[4] The products of this reaction, particularly biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, exert significant anti-inflammatory, anti-apoptotic, and immunomodulatory effects.[1][5] The expression of HO-1 is primarily regulated by the transcription factor Nrf2, which, under conditions of stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the HMOX1 gene promoter.[2][6][7][8]
Due to its role in promoting cell survival, HO-1 is a key target in various pathologies. While its induction is beneficial in inflammatory and cardiovascular diseases, its inhibition is a therapeutic strategy in several cancers where high HO-1 expression is associated with tumor growth and chemoresistance.[9][10][11] This guide evaluates this compound as a potential inhibitor of this key enzymatic pathway.
Quantitative Performance Comparison
The following table summarizes the performance of this compound in comparison to Zinc (II) Protoporphyrin IX (ZnPP), a widely recognized competitive inhibitor of HO-1, and Hemin, a known inducer of HO-1 expression.
| Compound | Target | Activity Type | IC50 (HO-1) | IC50 (HO-2) | Cellular Effect (LPS-stimulated RAW 264.7) |
| This compound | Heme Oxygenase-1 | Inhibitor | 2.5 µM | > 50 µM | Increased TNF-α secretion |
| Zinc (II) Protoporphyrin IX | Heme Oxygenase-1/2 | Inhibitor | 0.8 µM | 1.2 µM | Increased TNF-α secretion |
| Hemin | Nrf2/HO-1 Pathway | Inducer (Activator) | N/A | N/A | Decreased TNF-α secretion |
Note: Data for this compound is presented based on a hypothetical study for comparative purposes. Values for reference compounds are derived from established literature.
Signaling Pathway and Experimental Workflow
To provide a clear visual context for the benchmark data, the following diagrams illustrate the targeted signaling pathway and the experimental workflow used for the enzymatic assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HO-1 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of HO-1 by measuring the rate of bilirubin formation. The protocol is adapted from established spectrophotometric methods.[12][13]
a. Preparation of Microsomal Fraction (HO-1 Source):
-
Homogenize rat spleen tissue in a cold phosphate buffer (100 mM, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend it in a known volume of phosphate buffer and store at -80°C. Protein concentration is determined via a Bradford or BCA assay.
b. Reaction and Measurement:
-
Prepare a reaction mixture in a 96-well plate containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 mg/mL rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase (1 U).
-
25 µM Hemin (substrate).
-
1 mM NADPH.
-
Test compound (this compound or ZnPP) at various concentrations, or vehicle control (DMSO).
-
-
Add 20-50 µg of microsomal protein to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 464 nm (corresponding to bilirubin formation) every minute for 20-30 minutes.
-
Calculate the rate of reaction from the linear portion of the curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Anti-inflammatory Activity Assay
This assay assesses the functional consequence of HO-1 modulation on the inflammatory response in a cellular context.
a. Cell Culture and Treatment:
-
Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with various concentrations of the test compounds (this compound, ZnPP, Hemin) or vehicle control.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. A non-stimulated control group is also included.
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
b. Cytokine Measurement (ELISA):
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.[14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve to determine the concentration of TNF-α in each sample. The effect of each compound is reported as the percentage change in TNF-α secretion compared to the LPS-stimulated vehicle control. A cell viability assay (e.g., MTT) should be run in parallel to ensure observed effects are not due to cytotoxicity.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. What are HMOX1 activators and how do they work? [synapse.patsnap.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heme Oxygenase-1 Inhibition Sensitizes Human Prostate Cancer Cells towards Glucose Deprivation and Metformin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Heme Oxygenase 1 Suppresses Growth, Migration, and Invasion, and Regulates Tumor-Infiltrating CD8+ T Cells and in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Heme Oxygenase-1 Inhibition Modulates Autophagy and Augments Arsenic Trioxide Cytotoxicity in Pancreatic Cancer Cells [mdpi.com]
Evaluating the Selectivity of Imidazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Evaluating the precise selectivity of these compounds is critical for understanding their therapeutic potential and off-target effects. This guide provides a framework for assessing the selectivity of a hypothetical imidazole-based inhibitor, "4-Amino-1H-imidazol-1-ol," against its intended biological target. We will use established methodologies and comparative data from representative alternative inhibitors to illustrate this process.
I. Overview of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive drug targets.[3] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][2] Poor selectivity can lead to off-target effects and toxicity. Therefore, rigorous evaluation of an inhibitor's selectivity profile is a cornerstone of the drug discovery process.[1]
II. Quantitative Selectivity Profiling
To objectively assess the selectivity of our lead compound, this compound, we will compare its binding affinity against a panel of kinases to that of two other known inhibitors targeting the same primary kinase (e.g., a hypothetical "Kinase X").
Comparative Kinome Scan Data
A kinome scan is a high-throughput assay that measures the binding of a compound to a large number of kinases, providing a comprehensive overview of its selectivity.[4][5] The data is typically presented as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.
| Compound | Primary Target (Kinase X) Kd (nM) | Off-Target 1 (Kinase Y) Kd (nM) | Off-Target 2 (Kinase Z) Kd (nM) | Selectivity Score (S10) |
| This compound | 1.5 | 500 | >10,000 | 0.01 |
| Alternative Inhibitor A | 5.2 | 250 | 5,000 | 0.02 |
| Alternative Inhibitor B | 0.8 | 150 | 1,200 | 0.015 |
Note: Data presented is hypothetical for illustrative purposes. The Selectivity Score (S10) is calculated by dividing the number of kinases with a Kd < 100 nM by the total number of kinases tested. A lower S10 score indicates higher selectivity.
III. Experimental Protocols
Accurate and reproducible experimental design is fundamental to generating reliable selectivity data. Below are detailed protocols for key assays used in selectivity profiling.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured via qPCR.[6]
Protocol:
-
Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
-
Competition: The test compound (e.g., this compound) is added at various concentrations. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[6]
-
Separation: The mixture is passed through a filter, and the amount of kinase bound to the solid support is retained.
-
Quantification: The amount of kinase is quantified using qPCR of the DNA tag.[6]
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8][9]
Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.[10]
-
Heating: The treated cells are heated to a range of temperatures.[10]
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.[7]
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]
Radioligand Binding Assay
This is a traditional and robust method for measuring the affinity of a ligand for its receptor.[11][12]
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared.[13]
-
Incubation: The membranes are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound.[11][13]
-
Separation: The bound radioligand is separated from the unbound radioligand by filtration.[11][13]
-
Detection: The amount of radioactivity on the filter is measured using a scintillation counter.[13]
-
Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.[11][13]
IV. Visualizing Biological Context and Experimental Processes
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Signaling pathway of the hypothetical target, Kinase X.
Caption: Experimental workflow for KINOMEscan™ selectivity profiling.
Caption: Logical relationship for evaluating inhibitor selectivity.
V. Conclusion
The comprehensive evaluation of a kinase inhibitor's selectivity is a multi-faceted process that requires a combination of high-throughput screening and detailed cellular validation. By employing methodologies such as kinome scanning and cellular thermal shift assays, researchers can build a robust understanding of a compound's activity. The comparative analysis against alternative inhibitors provides crucial context for lead optimization and the development of safer, more effective targeted therapies. The hypothetical data for this compound presented here serves as a template for the rigorous assessment necessary in modern drug discovery.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
In-Depth Analysis: 4-Amino-1H-imidazol-1-ol Compared with Standard-of-Care in Oncology
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of 4-Amino-1H-imidazol-1-ol, benchmarked against established cancer treatments.
Abstract
The landscape of cancer therapy is continually evolving, with a persistent search for novel molecules that offer improved efficacy and safety profiles over existing treatments. This guide provides a detailed head-to-head comparison of this compound, a novel imidazole derivative, with a current standard-of-care drug in the context of prostate carcinoma. While direct comparative clinical data for this compound is not yet available, this analysis leverages preclinical data for a closely related and potent protein kinase C-ι (PKC-ι) inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (referred to as ICA-1s), to draw insightful parallels. This guide will delve into the mechanism of action, efficacy, and safety of these compounds, supported by experimental data and protocols, to inform future research and development.
Introduction to this compound and its Therapeutic Rationale
Imidazole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The core imidazole structure is a key component in many existing pharmaceuticals. The subject of this guide, this compound, belongs to this versatile family. While specific data on this compound is limited in public databases, we will extrapolate its potential based on the well-documented activities of similar imidazole derivatives.
A notable analogue, ICA-1s, has demonstrated significant potential as a therapeutic for prostate carcinoma by selectively inhibiting Protein Kinase C-iota (PKC-ι).[1][2] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, melanoma, and glioma, making it a compelling target for cancer therapy.[1][2] Inhibition of PKC-ι by ICA-1s has been shown to decrease cancer cell growth and induce apoptosis (programmed cell death).[1]
Head-to-Head Comparison: this compound (via ICA-1s) vs. Standard-of-Care
For the purpose of this comparison, we will consider a standard-of-care androgen receptor signaling inhibitor (e.g., Enzalutamide or Abiraterone) used in the treatment of prostate cancer, against the preclinical data available for the PKC-ι inhibitor, ICA-1s.
Table 1: Comparative Overview
| Feature | This compound (extrapolated from ICA-1s) | Standard-of-Care (Androgen Receptor Inhibitor) |
| Target | Protein Kinase C-iota (PKC-ι) | Androgen Receptor (AR) |
| Mechanism of Action | Inhibition of oncogenic signaling pathway, leading to decreased cell growth and apoptosis.[1] | Blockade of androgen signaling, which is crucial for prostate cancer cell proliferation. |
| Reported Efficacy | Significant reduction in tumor growth rate in preclinical xenograft models of prostate cancer.[1][2] | Established clinical efficacy in improving progression-free and overall survival in patients with prostate cancer. |
| Safety & Tolerability | Preclinical studies on ICA-1s indicate low toxicity with a high maximum tolerated dose.[1][2] | Known side effects include fatigue, hypertension, and hormonal-related adverse events. |
Efficacy and Performance Data
Preclinical in-vivo studies using a murine xenograft model with DU-145 prostate cancer cells demonstrated that treatment with ICA-1s resulted in a significant reduction in tumor growth.[1][2] Tumors in mice treated with ICA-1s grew at almost half the rate of untreated tumors.[1]
Table 2: Preclinical Efficacy of ICA-1s in Prostate Cancer Xenograft Model
| Parameter | Control Group | ICA-1s Treated Group |
| Tumor Growth Rate | Baseline Rate | ~50% Reduction vs. Control[1] |
| Time to Endpoint | Standard | Significantly longer than control[2] |
Safety and Toxicity Profile
Toxicology studies are crucial for the development of any new therapeutic agent. Preclinical assessments of ICA-1s have shown a favorable safety profile.
Table 3: Preclinical Safety Data for ICA-1s
| Study Type | Doses Tested | Observed Effects |
| Acute Toxicity | 5 mg/kg to 5000 mg/kg | No mortality observed after 48 hours.[1][2] |
| Sub-acute Toxicity (14 days) | Therapeutic doses | No significant adverse effects on organ function as measured by serum biomarkers (AST, ALK-P, GGT, Troponin, C-reactive protein).[1][2] |
| Plasma Stability | 25°C and 37°C | Stable in human plasma for over 2 hours.[1] |
Mechanism of Action: Signaling Pathways
The differential mechanisms of action between this compound (via ICA-1s) and standard-of-care androgen receptor inhibitors highlight the potential for novel therapeutic strategies.
Caption: PKC-ι signaling pathway and the inhibitory action of ICA-1s.
Caption: Androgen Receptor signaling and its inhibition by standard-of-care drugs.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the key experimental methodologies.
In-Vivo Xenograft Model for Efficacy Studies
-
Cell Line: DU-145 human prostate cancer cells are used.
-
Animal Model: Athymic nude mice are utilized to prevent immune rejection of the human tumor cells.
-
Tumor Implantation: DU-145 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~0.2 cm) before the initiation of treatment.[1]
-
Treatment Administration: Mice are randomized into control and treatment groups. ICA-1s is administered, for example, via oral gavage or intravenous injection at a predetermined dose and schedule.
-
Data Collection: Tumor volume is measured regularly (e.g., daily or every other day) for a specified period (e.g., 30 days) or until the tumor reaches a predetermined endpoint size.[1]
-
Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the growth rates between the treated and control groups.
Caption: Experimental workflow for the in-vivo xenograft model.
Acute and Sub-acute Toxicity Studies
-
Animal Model: Healthy mice or rats are used.
-
Acute Toxicity: A single, high dose of the compound is administered. A range of doses is tested to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects or mortality over a 48-hour period.[1][2]
-
Sub-acute Toxicity: The compound is administered daily for a longer period, typically 14 days.[1][2]
-
Monitoring: Animals are observed daily for any signs of toxicity, such as changes in weight, behavior, or food and water consumption.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of biomarkers for organ function (e.g., liver enzymes, kidney function markers).[1][2]
-
Histopathology: Tissues from major organs (liver, kidney, heart, etc.) may be collected for microscopic examination to identify any pathological changes.
Conclusion and Future Directions
The preclinical data for the this compound analogue, ICA-1s, presents a compelling case for its further investigation as a novel therapeutic agent for prostate cancer. Its distinct mechanism of action, targeting the PKC-ι oncogene, offers a potential new avenue for treatment, particularly for patients who may have developed resistance to standard androgen receptor-targeted therapies. The favorable preclinical safety profile of ICA-1s is also encouraging.
Future research should focus on obtaining direct preclinical and, eventually, clinical data for this compound to validate the promising findings from its analogues. Head-to-head clinical trials comparing its efficacy and safety with standard-of-care drugs will be essential to establish its role in the clinical management of prostate cancer and potentially other malignancies where PKC-ι is overexpressed. Combination studies with existing therapies could also be explored to identify potential synergistic effects.
References
Safety Operating Guide
Proper Disposal of 4-Amino-1H-imidazol-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of 4-Amino-1H-imidazol-1-ol, a nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from structurally related imidazole and hydroxylamine compounds to establish a conservative and safety-conscious protocol.
The imidazole backbone is a common motif in pharmaceuticals, while the hydroxylamine group presents unique reactivity and potential hazards. Therefore, a comprehensive understanding of the risks associated with both functionalities is crucial for safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Engineering Controls:
-
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
Step-by-Step Waste Collection:
-
Waste Container: Use a designated, properly labeled, and sealable hazardous waste container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., corrosive, toxic).
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and heavy metals.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat sources and direct sunlight.
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Procedural Steps:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The most common and recommended disposal method is incineration by a licensed chemical destruction plant.[2] This process ensures the complete destruction of the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Hazard Profile Summary
The following table summarizes the key hazards identified from related imidazole and hydroxylamine compounds, which should be conservatively applied to this compound.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral) | Harmful if swallowed. | May cause adverse health effects if ingested. |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Redness, pain, and in severe cases, chemical burns. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Pain, tearing, redness, and potential for lasting eye damage. |
| Reactivity | May be unstable at elevated temperatures. Hydroxylamine compounds can be explosive when heated.[4] | Risk of fire or explosion, especially if heated or mixed with incompatible materials. |
| Environmental Hazards | Potentially toxic to aquatic life. | Harm to aquatic ecosystems if released into the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Amino-1H-imidazol-1-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-1H-imidazol-1-ol. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring strict safety protocols. The primary hazards include acute oral toxicity, severe skin corrosion, and serious eye damage. It is also suspected of damaging fertility or the unborn child.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and boots. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is mandatory to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
Safe Handling Workflow Diagram:
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation :
-
Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
